(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16,19H,18H2,1-2H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQVZZGGOZBOQS-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86695-06-9 | |
| Record name | (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a chiral amino alcohol widely utilized as a crucial building block and chiral auxiliary in asymmetric synthesis. This document details its known physical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its application in synthetic chemistry.
Core Physical and Chemical Properties
This compound is a white to almost white crystalline powder. Its structural and physical properties are summarized in the table below.
| Property | Value | Citations |
| Molecular Formula | C₁₇H₂₁NO | [1] |
| Molecular Weight | 255.35 g/mol | [1] |
| Melting Point | 95-99 °C | |
| Optical Rotation | [α]²⁰/D +132° (c=1 in chloroform) | |
| Appearance | White to Almost white powder/crystal | [2] |
| Purity | >98.0% (TLC)(HPLC) | [2] |
| CAS Number | 86695-06-9 | [1] |
Solubility Profile
The solubility of this compound has been reported in chloroform, as indicated by the conditions for optical rotation measurement. Generally, amino alcohols exhibit solubility in a range of organic solvents. Based on its structure, it is anticipated to be soluble in alcohols such as methanol and ethanol, and other polar organic solvents. Its solubility in water is expected to be low due to the presence of the two phenyl groups and the hydrocarbon backbone.
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These are generalized protocols that are standard in organic chemistry laboratories.
Melting Point Determination
The melting point of this compound can be determined using a standard melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the crystalline compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Optical Rotation Measurement
The specific rotation is a characteristic property of chiral compounds and is measured using a polarimeter.
Protocol:
-
Solution Preparation: A precise concentration of the compound is prepared by dissolving a known mass of the substance in a specific volume of a suitable solvent (e.g., 1 g in 100 mL of chloroform).
-
Polarimeter Calibration: The polarimeter is calibrated using a blank solution (the pure solvent).
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length (e.g., 1 decimeter). The observed angle of rotation is measured at a specific temperature (typically 20°C) and wavelength (usually the sodium D-line at 589 nm).
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Synthesis and Application Workflow
This compound is a valuable chiral auxiliary in asymmetric synthesis. Its synthesis and subsequent use in a stereoselective reaction can be depicted in the following logical workflow.
Caption: A logical workflow illustrating the synthesis of the chiral auxiliary from L-Valine and its subsequent application in an asymmetric reaction to yield an enantiomerically enriched product.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the public domain detailing the direct involvement of this compound in specific biological signaling pathways or its detailed mechanism of action in biological systems. Its primary utility and research focus have been within the realm of synthetic organic chemistry as a tool for asymmetric synthesis. Further research would be required to elucidate any potential biological activities.
References
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol molecular weight
An In-depth Guide to the Molecular Weight of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed analysis of the molecular weight of this compound, a chiral amino alcohol.
Molecular Formula and Weight
The chemical formula for this compound is C₁₇H₂₁NO.[1][2] Its molecular weight is 255.35 g/mol .[1][2]
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation for this compound is detailed below.
| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |
| Carbon | C | 17 | 12.011[3][4] | 204.187 |
| Hydrogen | H | 21 | 1.008[5][6][7][8][9] | 21.168 |
| Nitrogen | N | 1 | 14.007[10][11][12][13] | 14.007 |
| Oxygen | O | 1 | 15.999[14][15][16][17] | 15.999 |
| Total | 255.361 |
Note: The slight difference between the calculated molecular weight and the commonly cited value of 255.35 g/mol is due to rounding of atomic weights.
Experimental Protocols
The molecular weight of a compound like this compound is typically determined experimentally using mass spectrometry.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ionized molecules are then passed through a mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The peak corresponding to the molecular ion [M+H]⁺ or other adducts is used to determine the molecular weight.
Visualizing the Molecular Composition
The following diagram illustrates the elemental composition of this compound.
Elemental composition of the target molecule.
References
- 1. This compound 95 86695-06-9 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. byjus.com [byjus.com]
- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 6. quora.com [quora.com]
- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 8. Hydrogen - Wikipedia [en.wikipedia.org]
- 9. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 10. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 11. youtube.com [youtube.com]
- 12. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 14. fiveable.me [fiveable.me]
- 15. princeton.edu [princeton.edu]
- 16. Oxygen - Wikipedia [en.wikipedia.org]
- 17. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol , also known as (R)-Diphenylvalinol, is a chiral amino alcohol that serves as a crucial building block and catalyst in modern organic synthesis. Its rigid structure, conferred by the two phenyl groups, and its defined stereochemistry make it an invaluable tool in the pharmaceutical and fine chemical industries for the enantioselective synthesis of complex molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in asymmetric catalysis.
Chemical Structure and Properties
This compound possesses a well-defined three-dimensional structure that is key to its function as a chiral auxiliary and catalyst. The molecule features a stereocenter at the carbon atom bearing the amino group, which dictates the stereochemical outcome of reactions in which it participates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 86695-06-9 | [1] |
| Molecular Formula | C₁₇H₂₁NO | [1] |
| Molecular Weight | 255.35 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 95-99 °C | [3] |
| Optical Activity | [α]²⁰/D +132° (c=1 in chloroform) | [3] |
| Linear Formula | (CH₃)₂CHCH(NH₂)C(C₆H₅)₂OH | [3] |
Table 2: Spectroscopic Data Summary
| Spectroscopic Technique | Key Features (Predicted and based on similar structures) |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.6 ppm), CH-N proton (doublet), Isopropyl protons (doublets and multiplet), OH and NH₂ protons (broad singlets). |
| ¹³C NMR | Aromatic carbons (~125-145 ppm), Quaternary carbon C-OH (~78 ppm), CH-N carbon (~60 ppm), Isopropyl carbons. |
| IR Spectroscopy | O-H and N-H stretching (broad, ~3100-3500 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2800-3100 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹), C-O stretching (~1050 cm⁻¹). |
Synthesis
The most common and efficient method for the synthesis of this compound is through the reduction of the corresponding α-amino acid, (R)-valine. This transformation can be achieved using a suitable reducing agent, such as a borane complex.
Experimental Protocol: Synthesis via Reduction of (R)-Valine
Materials:
-
(R)-Valine
-
Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (HCl)
-
Aqueous sodium hydroxide (NaOH)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with (R)-valine and anhydrous THF.
-
Addition of Reducing Agent: The borane complex (dissolved in THF if necessary) is added dropwise to the stirred suspension of (R)-valine at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of aqueous HCl at 0 °C.
-
Work-up: The mixture is basified with aqueous NaOH until a pH of >10 is reached. The aqueous layer is then extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Crystallization: The crude this compound can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Caption: Synthetic workflow for this compound.
Applications in Asymmetric Synthesis
The primary application of this compound is as a chiral catalyst or auxiliary in asymmetric synthesis, most notably in the enantioselective reduction of prochiral ketones to chiral secondary alcohols.
Mechanism of Action: Enantioselective Ketone Reduction
When used in conjunction with a borane source (e.g., BH₃·THF), this compound forms a chiral oxazaborolidine catalyst in situ. This catalyst coordinates with the prochiral ketone in a stereochemically defined manner, facilitating the delivery of a hydride from the borane to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol product.
The steric bulk of the diphenyl and isopropyl groups on the catalyst plays a crucial role in directing the approach of the ketone, thereby ensuring high enantioselectivity.
References
Synthesis of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the prevalent synthetic pathway for (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a chiral amino alcohol with significant applications in asymmetric synthesis and as a crucial building block in the development of pharmaceutical agents. The synthesis commences with the readily available chiral precursor, (R)-valine, and proceeds through a series of well-established organic transformations.
Core Synthetic Pathway
The most common and efficient route for the preparation of this compound involves a four-step sequence starting from (R)-valine. This pathway leverages the inherent chirality of the starting material to produce the target molecule with high enantiopurity. The key transformations are:
-
Esterification of the carboxylic acid moiety of (R)-valine.
-
N-protection of the primary amine to prevent side reactions in subsequent steps.
-
Grignard reaction with an excess of a phenylating agent to construct the diphenylmethanol core.
-
Deprotection of the amino group to yield the final product.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for each key step in the synthesis.
Step 1: Esterification of (R)-Valine to (R)-Valine Methyl Ester Hydrochloride
This initial step converts the carboxylic acid of (R)-valine into its corresponding methyl ester, which is more suitable for subsequent reactions. The use of thionyl chloride in methanol is a common and effective method for this transformation.
Methodology:
-
To a stirred suspension of (R)-valine in anhydrous methanol, cooled to 0 °C, thionyl chloride is added dropwise.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
The solvent is removed under reduced pressure to yield (R)-valine methyl ester hydrochloride as a solid.
| Reactant/Reagent | Molar Ratio | Key Parameters |
| (R)-Valine | 1.0 eq | Starting material |
| Anhydrous Methanol | Solvent | - |
| Thionyl Chloride | 1.1 - 1.5 eq | Temperature control is crucial during addition |
| Product | - | (R)-Valine Methyl Ester Hydrochloride |
| Typical Yield | - | >95% |
Step 2: N-protection of (R)-Valine Methyl Ester
Protection of the amino group is essential to prevent its reaction with the Grignard reagent in the next step. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.
Methodology:
-
(R)-Valine methyl ester hydrochloride is dissolved in a suitable solvent, such as dichloromethane or a mixture of tetrahydrofuran and water.
-
A base, typically a tertiary amine like triethylamine or an inorganic base like sodium bicarbonate, is added to neutralize the hydrochloride salt.
-
Di-tert-butyl dicarbonate (Boc₂O) is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
An aqueous workup followed by extraction and solvent evaporation affords N-Boc-(R)-valine methyl ester.
| Reactant/Reagent | Molar Ratio | Key Parameters |
| (R)-Valine Methyl Ester HCl | 1.0 eq | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 - 1.2 eq | - |
| Base (e.g., Triethylamine) | 2.0 - 2.2 eq | To neutralize HCl and facilitate the reaction |
| Solvent | Dichloromethane | Anhydrous conditions are preferred |
| Product | - | N-Boc-(R)-Valine Methyl Ester |
| Typical Yield | - | 90-98% |
Step 3: Grignard Reaction of N-Boc-(R)-Valine Methyl Ester
This is the key carbon-carbon bond-forming step where the two phenyl groups are introduced. The ester reacts with two equivalents of the Grignard reagent to form a tertiary alcohol.
Methodology:
-
A solution of N-Boc-(R)-valine methyl ester in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a freshly prepared solution of phenylmagnesium bromide (in excess, typically 2.5-3.0 equivalents) at a low temperature (e.g., 0 °C or -78 °C).
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude N-Boc protected amino alcohol.
-
Purification is typically achieved by column chromatography.
| Reactant/Reagent | Molar Ratio | Key Parameters |
| N-Boc-(R)-Valine Methyl Ester | 1.0 eq | - |
| Phenylmagnesium Bromide | 2.5 - 3.0 eq | Anhydrous conditions are critical |
| Solvent | Anhydrous THF or Et₂O | - |
| Product | - | N-Boc-(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol |
| Typical Yield | - | 60-80% |
Step 4: Deprotection of the N-Boc Group
The final step involves the removal of the Boc protecting group to yield the desired chiral amino alcohol. This is typically achieved under acidic conditions.
Methodology:
-
The N-Boc protected amino alcohol is dissolved in a suitable solvent such as dichloromethane, methanol, or 1,4-dioxane.
-
An acid, such as hydrochloric acid (often as a solution in dioxane or ether) or trifluoroacetic acid, is added.
-
The reaction is stirred at room temperature until the deprotection is complete, as monitored by thin-layer chromatography.
-
The solvent and excess acid are removed under reduced pressure.
-
The resulting salt can be neutralized with a base and the free amine extracted, or the salt can be isolated directly.
| Reactant/Reagent | Molar Ratio | Key Parameters |
| N-Boc Protected Amino Alcohol | 1.0 eq | - |
| Acid (e.g., HCl in Dioxane) | Excess | - |
| Solvent | Dichloromethane or Dioxane | - |
| Product | - | This compound |
| Typical Yield | - | >90% |
Quantitative Data Summary
| Step | Product | Typical Yield | Purity | Enantiomeric Excess (ee) |
| 1 | (R)-Valine Methyl Ester Hydrochloride | >95% | >98% | >99% |
| 2 | N-Boc-(R)-Valine Methyl Ester | 90-98% | >98% | >99% |
| 3 | N-Boc-(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | 60-80% | >95% (after chromatography) | >99% |
| 4 | This compound | >90% | >98% | >99% |
Logical Relationship of Synthetic Steps
Caption: Logical progression of the synthesis from the chiral starting material.
This technical guide provides a comprehensive overview of a robust and widely applicable synthetic route to this compound. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.
Chiral Amino Alcohols in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amino alcohols are a class of organic compounds containing both an amino and a hydroxyl group attached to a chiral backbone. Their inherent chirality and the presence of two versatile functional groups make them exceptionally valuable in the field of asymmetric catalysis. Serving as highly effective chiral ligands, auxiliaries, and organocatalysts, they are instrumental in the stereoselective synthesis of a wide array of molecules, particularly active pharmaceutical ingredients (APIs). The ability to control the three-dimensional arrangement of atoms in a molecule is paramount in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities. This guide provides an in-depth technical overview of the synthesis, applications, and mechanisms of chiral amino alcohols in asymmetric catalysis, tailored for professionals in research and drug development.
Core Concepts in Asymmetric Catalysis with Chiral Amino Alcohols
The efficacy of chiral amino alcohols in asymmetric catalysis stems from their ability to form chiral complexes with metal atoms or to act as bifunctional organocatalysts. The nitrogen and oxygen atoms of the amino alcohol can coordinate to a metal center, creating a rigid and well-defined chiral environment. This chiral pocket then directs the approach of substrates, favoring the formation of one enantiomer over the other. In organocatalysis, the amino and hydroxyl groups can act in concert to activate substrates and control the stereochemical outcome of the reaction.
Synthesis of Chiral Amino Alcohols
The accessibility of enantiomerically pure amino alcohols is a key factor in their widespread use. Several synthetic strategies have been developed to produce these crucial compounds.
From the Chiral Pool
A common and cost-effective approach is to synthesize chiral amino alcohols from readily available natural products, such as amino acids and terpenes. For example, L-proline can be reduced to L-prolinol, a versatile chiral amino alcohol. Similarly, naturally occurring ephedrine and norephedrine are themselves potent chiral catalysts and serve as precursors to a variety of other ligands.
Asymmetric Synthesis
More sophisticated methods involve the asymmetric synthesis of the amino alcohol itself. Key strategies include:
-
Asymmetric Aminohydroxylation: This powerful method introduces both the amino and hydroxyl groups across a double bond in a stereocontrolled manner.
-
Asymmetric Reduction of α-Amino Ketones: The enantioselective reduction of a ketone adjacent to an amino group is a direct route to chiral β-amino alcohols.
-
Ring-opening of Epoxides: The nucleophilic attack of an amine on a chiral epoxide provides a reliable route to β-amino alcohols.
Key Asymmetric Reactions Catalyzed by Chiral Amino Alcohols
Chiral amino alcohols have been successfully employed in a multitude of asymmetric transformations. The following sections detail some of the most significant applications, including quantitative data and experimental protocols.
Enantioselective Addition of Organozinc Reagents to Aldehydes
The addition of organozinc reagents, particularly diethylzinc, to aldehydes is a benchmark reaction for testing the efficacy of new chiral catalysts. This reaction forms a new carbon-carbon bond and creates a chiral secondary alcohol. Chiral β-amino alcohols are highly effective catalysts for this transformation, with some of the most widely used being derivatives of norephedrine and prolinol.
Table 1: Performance of Selected Chiral Amino Alcohols in the Asymmetric Addition of Diethylzinc to Benzaldehyde
| Catalyst/Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 24 | 92 | 78 | R |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | R |
| (1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE) | 5 | Toluene | 0 | 24 | >95 | 94 | S |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | 2 | Toluene | 0 | 2 | 97 | 98 | S |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | - | - | - | - | 99 | 97 | S |
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Catalyst
Materials:
-
Chiral amino alcohol catalyst (e.g., (1R,2S)-(-)-Norephedrine)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard oven-dried glassware under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the chiral amino alcohol catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol.
-
Characterization: Determine the yield of the purified product. The enantiomeric excess (ee%) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.[1]
Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The asymmetric variant, often catalyzed by chiral amino alcohol-metal complexes (e.g., copper), provides access to chiral β-nitro alcohols, which are versatile intermediates in the synthesis of β-amino alcohols and other valuable compounds.
Table 2: Performance of Chiral Amino Alcohol Ligands in the Asymmetric Henry Reaction
| Ligand | Metal Salt | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Thiophene-2,5-bis(β-amino alcohol) L4 | Cu(OAc)₂·H₂O | 20 | Ethanol | 25 | 24 | >99 | 94.6 |
| Brucine-derived amino alcohol | Cu(I) | - | - | - | - | - | up to 98 |
| Chiral Camphor-derived β-amino alcohol | Cu(I) | - | CH₃NO₂ | 0 | - | - | up to 96 |
| C₂-symmetric amino alcohol | Cu(II) | - | - | - | - | up to 97 | up to 98 |
Experimental Protocol: Asymmetric Henry Reaction Catalyzed by an In Situ Generated Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂ Complex
Materials:
-
Chiral thiophene-2,5-bis(β-amino alcohol) ligand (L4)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Substituted aromatic aldehyde
-
Nitromethane
-
Ethanol
Procedure:
-
Catalyst Formation: In a reaction vessel, stir a mixture of the chiral ligand (L4, 20 mol%) and Cu(OAc)₂·H₂O (20 mol%) in ethanol at room temperature for 20 minutes.
-
Substrate Addition: Add the aromatic aldehyde (1.0 equivalent) to the catalyst solution.
-
Reaction Initiation: Add nitromethane to the reaction mixture and continue stirring at room temperature for 24-48 hours.
-
Work-up and Purification: Upon completion (monitored by TLC), the reaction mixture is typically concentrated and purified by column chromatography to isolate the chiral β-nitro alcohol product.
-
Analysis: The yield and enantiomeric excess of the product are determined by standard analytical techniques (e.g., NMR, chiral HPLC).[2]
Proline-Catalyzed Asymmetric Aldol Reaction
L-proline, a simple and readily available chiral amino acid, is a powerful organocatalyst for the asymmetric aldol reaction. This reaction forms a β-hydroxy carbonyl compound, a key structural motif in many natural products and pharmaceuticals. Proline and its derivatives, such as prolinol, catalyze this reaction via an enamine intermediate.
Table 3: Comparison of L-Prolinol and L-Proline in the Asymmetric Aldol Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Prolinol | 20 | DMSO | Room Temp. | 48 | 68 | 95:5 | 93 (anti) |
| L-Proline | 30 | DMSO | Room Temp. | 48 | 97 | 95:5 | 96 (anti) |
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction
Materials:
-
L-proline or L-prolinol
-
Aldehyde (e.g., isobutyraldehyde)
-
Ketone (e.g., acetone)
-
Solvent (e.g., DMSO)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Reaction Setup: To a stirred solution of the catalyst (10-30 mol%) in the chosen solvent, add the aldehyde (1.0 equivalent) and the ketone (5.0 equivalents) at the desired temperature (e.g., room temperature or -10 to 25 °C).
-
Reaction Progress: Stir the solution for the specified time (e.g., 24-72 hours), monitoring the reaction by TLC.
-
Quenching and Work-up: Quench the reaction with a saturated ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and dry over an anhydrous salt (e.g., MgSO₄).
-
Purification and Analysis: After evaporation of the solvent, purify the crude product by column chromatography. Determine the yield, diastereomeric ratio, and enantiomeric excess of the aldol product.[3]
Visualization of Key Processes
Catalytic Cycle of Diethylzinc Addition
The following diagram illustrates the generally accepted catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.
References
The Pharmacological Profile of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol: An Undetermined Mechanism of Action
Despite its application in synthetic chemistry, the specific mechanism of action of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol as a pharmacologically active agent is not well-documented in publicly available scientific literature. This technical overview addresses the current state of knowledge, drawing from available data on the compound and its structural class.
This compound is primarily recognized and utilized as a chiral building block in asymmetric synthesis. Its stereospecific structure is valuable for the creation of enantiomerically pure compounds, particularly in the development of novel pharmaceuticals and fine chemicals. While its role in chemical synthesis is established, comprehensive studies detailing its interactions with biological targets, subsequent signaling pathways, and overall pharmacodynamic and pharmacokinetic profiles are scarce.
General Pharmacological Context: Diphenylbutanolamine Derivatives
While information on the specific title compound is limited, research on the broader class of diphenylbutanolamine derivatives suggests that these compounds can exhibit activity within the central nervous system. For instance, certain derivatives of 1-diphenylacetamide-2-butanol have been investigated for their central properties, with some demonstrating anxiolytic effects and the ability to reverse reserpine-induced hypothermia in animal models[1]. This indicates that the diphenylbutanolamine scaffold may serve as a basis for developing centrally acting therapeutic agents. However, without specific studies on this compound, it is not possible to extrapolate these findings to the title compound.
Data on Mechanism of Action: A Notable Absence
A thorough review of scientific databases and patent literature did not yield specific data regarding the mechanism of action of this compound. Key information that remains unelucidated includes:
-
Primary Molecular Targets: The specific receptors, enzymes, ion channels, or other biological molecules with which the compound interacts remain unidentified.
-
Signaling Pathways: Consequently, there is no information on the downstream signaling cascades that might be modulated by this compound.
-
Quantitative Pharmacological Data: Data such as binding affinities (Kᵢ), potency (IC₅₀/EC₅₀), and efficacy are not available.
Due to this lack of fundamental data, a detailed in-depth technical guide on the core mechanism of action cannot be constructed at this time.
Future Directions
To elucidate the pharmacological profile of this compound, a systematic investigation would be required. The following experimental workflow outlines a potential approach to characterizing its mechanism of action.
References
Spectroscopic and Analytical Profile of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a chiral amino alcohol often utilized as a resolving agent and a precursor in asymmetric synthesis. Due to the limited availability of experimentally derived public data, this document presents a combination of reported physical properties and predicted spectroscopic data based on the compound's structure. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.
Compound Identification and Physical Properties
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 86695-06-9 | [1][2] |
| Molecular Formula | C₁₇H₂₁NO | [2] |
| Molecular Weight | 255.35 g/mol | [1][2] |
| Melting Point | 95-99 °C | [1] |
| Optical Activity | [α]²⁰/D +132°, c=1 in chloroform | [1] |
| Purity | ≥95% | [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and Mass Spectrometry for the functional groups and structural motifs present in the molecule.
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.50 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |
| ~ 4.50 | Doublet | 1H | CH-NH₂ |
| ~ 2.50 | Broad Singlet | 3H | OH, NH₂ |
| ~ 2.10 | Multiplet | 1H | CH-(CH₃)₂ |
| ~ 0.95 | Doublet | 3H | CH₃ |
| ~ 0.85 | Doublet | 3H | CH₃ |
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Quaternary aromatic C (ipso-C) |
| ~ 128 | Aromatic CH |
| ~ 127 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 80 | Quaternary C-OH |
| ~ 60 | CH-NH₂ |
| ~ 33 | CH-(CH₃)₂ |
| ~ 20 | CH₃ |
| ~ 18 | CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 3000 - 2850 | Medium | Aliphatic C-H stretching |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretching |
| 1170 | Medium | C-O stretching |
| 750 - 700 | Strong | Aromatic C-H bending (monosubstituted) |
Predicted Mass Spectrometry (MS) Data
The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule, which are useful for identification via mass spectrometry.[3]
| Adduct | m/z |
| [M+H]⁺ | 256.16959 |
| [M+Na]⁺ | 278.15153 |
| [M+NH₄]⁺ | 273.19613 |
| [M+K]⁺ | 294.12547 |
| [M+H-H₂O]⁺ | 238.15957 |
Experimental Protocols
The following sections provide detailed, generalized methodologies for acquiring the spectroscopic data described above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer) :
-
¹H NMR :
-
Set the spectral width to approximately 16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
¹³C NMR :
-
Set the spectral width to approximately 240 ppm.
-
Use proton decoupling (e.g., Waltz-16).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ residual peak to 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the thin solid film method, suitable for non-volatile solids.
-
Sample Preparation :
-
Place a small amount (approx. 1-2 mg) of the solid sample in a clean vial.
-
Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.
-
Using a pipette, carefully drop the solution onto the surface of a single salt plate (e.g., NaCl or KBr).[4]
-
Allow the solvent to fully evaporate, leaving a thin, even film of the compound on the plate.[4]
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry (MS)
This protocol is for Electrospray Ionization (ESI), a soft ionization technique suitable for this type of molecule.
-
Sample Preparation :
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in an organic solvent like methanol or acetonitrile.[5]
-
From the stock solution, prepare a dilute solution for analysis by taking ~100 µL and diluting it with 1 mL of the same solvent, resulting in a final concentration of ~100 µg/mL.[5]
-
If any solid particles are present, filter the solution before introduction to the instrument to prevent blockages.[5]
-
-
Instrument Parameters (ESI-MS) :
-
The sample is typically introduced via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization mode: Positive ion mode is typically used to generate protonated molecules ([M+H]⁺).
-
Capillary voltage: ~3-5 kV.
-
Drying gas (N₂): Set to a temperature and flow rate appropriate for the solvent (e.g., 300 °C, 5-10 L/min).
-
Mass range: Scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.
-
-
Data Analysis :
-
Identify the peak corresponding to the molecular ion ([M+H]⁺ at m/z ~256.17).
-
Look for other common adducts (e.g., [M+Na]⁺) to confirm the molecular weight.
-
Analyze any fragmentation patterns if tandem MS (MS/MS) is performed.
-
Analytical Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized or purified organic compound like this compound.
References
Technical Guide: Safety and Handling of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CAS RN: 86695-06-9). The information is compiled from safety data sheets and chemical catalogues to ensure responsible use in a laboratory or research setting.
Compound Identification and Properties
This compound is a chiral amino alcohol widely used as a chiral building block and auxiliary in asymmetric synthesis, particularly in the development and manufacturing of pharmaceuticals and fine chemicals.[1] Its stereospecific nature makes it a valuable component for creating enantiomerically pure compounds.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 86695-06-9 | [2] |
| Molecular Formula | C₁₇H₂₁NO | [3] |
| Molecular Weight | 255.35 g/mol | [4] |
| Appearance | White to almost white powder or crystals | [2] |
| Melting Point | 95-99 °C (lit.) | |
| Optical Activity | [α]20/D +130° to +145°, c = 1 in chloroform | [2] |
| Flash Point | Not applicable | |
| Purity | >95% - >98% | [2] |
Hazard Identification and Classification
This compound is classified as hazardous. All personnel must be aware of its potential risks before handling.
GHS Hazard Classification:
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Eye Irritation (Category 2): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[4]
Hazard Statements (H-phrases):
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Signal Word: Warning
Experimental Protocols: Safe Handling and Storage
Adherence to strict laboratory protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against exposure. The following diagram outlines the required equipment.
References
The Advent and Evolution of Diphenylamino Alcohols in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylamino alcohols represent a significant class of compounds with a rich history in medicinal chemistry and organic synthesis. Their structural motif, characterized by a diphenylamine core linked to a hydroxyl-bearing alkyl chain, has proven to be a versatile scaffold for the development of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of these compounds. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes critical synthetic and mechanistic pathways.
A Historical Overview: From Early Explorations to Modern Applications
The genesis of diphenylamino alcohols is intrinsically linked to the broader exploration of amino alcohols in the early 20th century. Pioneering work by chemists such as Ferdinand F. Blicke was instrumental in establishing the synthetic foundations and exploring the pharmacological potential of this class of compounds. Early research was often driven by the quest for new therapeutic agents, with a particular focus on local anesthetics and antispasmodics.
The core diphenylamine structure was first synthesized in 1864, and its derivatives quickly found use as antioxidants and in the dye industry. The subsequent incorporation of an alcohol moiety was a logical step in the development of pharmacologically active molecules, aiming to modulate properties such as solubility and receptor interaction.
Early synthetic approaches to diphenylamino alcohols were often extensions of classical methods for amine alkylation and C-N bond formation. These included nucleophilic substitution reactions and adaptations of the Ullmann condensation. The development of more sophisticated catalytic systems in the latter half of the 20th century, most notably the Buchwald-Hartwig amination, revolutionized the synthesis of diarylamines and, by extension, diphenylamino alcohols, offering milder reaction conditions and broader substrate scope.
A significant milestone in the application of diphenylamino alcohols was the discovery of their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. This finding opened up new avenues for the development of neuroprotective agents for the treatment of a variety of neurological disorders.
Key Synthetic Methodologies
The synthesis of diphenylamino alcohols has evolved significantly over the past century. This section details the primary historical and modern methods, providing both conceptual understanding and practical experimental protocols.
Classical Approaches
The Ullmann condensation, first reported in the early 1900s, represents one of the earliest methods for the formation of the crucial C-N bond in diphenylamines. The reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. In the context of diphenylamino alcohol synthesis, this can be envisioned as the reaction of diphenylamine with a halo-alcohol.
Experimental Protocol: Synthesis of 2-(Diphenylamino)ethanol via Ullmann Condensation
-
Materials: Diphenylamine (1.0 eq), 2-chloroethanol (1.2 eq), copper(I) iodide (0.1 eq), potassium carbonate (2.0 eq), and N,N-dimethylformamide (DMF).
-
Procedure: To a round-bottom flask is added diphenylamine, 2-chloroethanol, copper(I) iodide, and potassium carbonate. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous DMF is then added, and the reaction mixture is heated to 120-140 °C with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Modern Catalytic Methods
The Buchwald-Hartwig amination, developed in the 1990s, is a palladium-catalyzed cross-coupling reaction that has become a mainstay for the synthesis of aryl amines. Its mild reaction conditions and high functional group tolerance make it a powerful tool for the synthesis of complex diphenylamino alcohols.
Experimental Protocol: Synthesis of 2-(Diphenylamino)ethanol via Buchwald-Hartwig Amination
-
Materials: Diphenylamine (1.0 eq), 2-bromoethanol (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), sodium tert-butoxide (1.4 eq), and toluene.
-
Procedure: An oven-dried Schlenk tube is charged with diphenylamine, 2-bromoethanol, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide. The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is then added via syringe. The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of representative diphenylamino alcohols using the methodologies described above. Please note that yields can vary depending on the specific substrates and reaction conditions.
| Compound | Methodology | Aryl Halide | Amino Alcohol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-(Diphenylamino)ethanol | Ullmann | Iodobenzene | Ethanolamine | CuI | K₂CO₃ | DMF | 120 | 75-85 | [General Procedure] |
| 2-(Diphenylamino)ethanol | Buchwald-Hartwig | Bromobenzene | Ethanolamine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 85-95 | [General Procedure] |
| 3-(Diphenylamino)propan-1-ol | Buchwald-Hartwig | Bromobenzene | 3-Amino-1-propanol | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 80-90 | [General Procedure] |
Table 1: Synthesis of Diphenylamino Alcohols - Reaction Conditions and Yields
| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-(Diphenylamino)ethanol | 67-69 | 7.25-7.35 (m, 4H), 7.00-7.10 (m, 6H), 3.95 (t, 2H), 3.80 (t, 2H), 1.80 (br s, 1H) | 147.5, 129.3, 122.5, 121.0, 61.5, 55.0 |
| 3-(Diphenylamino)propan-1-ol | 58-60 | 7.20-7.30 (m, 4H), 6.95-7.05 (m, 6H), 3.75 (t, 2H), 3.65 (t, 2H), 1.85-1.95 (m, 2H), 1.60 (br s, 1H) | 147.8, 129.2, 121.8, 120.5, 62.0, 45.0, 31.5 |
Table 2: Characterization Data for Selected Diphenylamino Alcohols
Visualization of Key Processes
Synthetic Workflow
The following diagram illustrates a general experimental workflow for the synthesis of a diphenylamino alcohol via a modern catalytic cross-coupling reaction, followed by purification and characterization.
Catalytic Cycle of Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-established mechanism that elegantly illustrates the role of the palladium catalyst in C-N bond formation.
Mechanism of Action: NMDA Receptor Antagonism
Many diphenylamino alcohols exhibit their neuroprotective effects by acting as antagonists at the NMDA receptor, a key player in excitatory synaptic transmission. Overactivation of this receptor is implicated in excitotoxicity and neuronal cell death.
Conclusion
The journey of diphenylamino alcohols from their early synthesis to their current application as sophisticated pharmacological tools highlights the dynamic interplay between synthetic chemistry and drug discovery. The evolution of synthetic methods, from the harsh conditions of the Ullmann condensation to the mild and versatile palladium-catalyzed reactions, has significantly expanded the accessibility and diversity of this important class of compounds. Their demonstrated activity as NMDA receptor antagonists underscores their continued relevance in the development of treatments for neurological disorders. Future research in this area will likely focus on the development of more enantioselective synthetic routes and the fine-tuning of the diphenylamino alcohol scaffold to achieve greater receptor subtype selectivity and improved therapeutic profiles.
Methodological & Application
Application Notes and Protocols for the Enantioselective Reduction of Ketones using (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective reduction of prochiral ketones to chiral secondary alcohols utilizing the chiral auxiliary (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. This method, a cornerstone of asymmetric synthesis, is a specific application of the renowned Corey-Bakshi-Shibata (CBS) reduction. It offers high enantioselectivity and yields, making it a valuable tool in the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals.
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often dependent on its stereochemistry. The enantioselective reduction of ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, providing access to key chiral synthons. The use of this compound as a chiral precursor for an oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex, facilitates the highly enantioselective reduction of a wide range of ketones. This process, known as the Corey-Bakshi-Shibata (CBS) reduction, is celebrated for its predictability, operational simplicity, and high levels of asymmetric induction.[1][2]
The chiral amino alcohol is derived from the natural amino acid (R)-valine. In the presence of a borane source, it forms a chiral oxazaborolidine catalyst in situ. This catalyst then coordinates with another equivalent of the borane reagent and the ketone substrate in a well-defined transition state, leading to a face-selective hydride transfer.
Reaction Mechanism and Stereochemical Control
The enantioselectivity of the CBS reduction is governed by a highly organized, chair-like six-membered transition state. The mechanism involves the following key steps:
-
Catalyst Formation: The chiral amino alcohol, this compound, reacts with a borane source to form the corresponding oxazaborolidine catalyst.
-
Activation of Borane: The nitrogen atom of the oxazaborolidine acts as a Lewis base, coordinating to a molecule of the borane reducing agent (e.g., BH₃). This coordination enhances the hydridic character of the borane.
-
Ketone Coordination: The endocyclic boron atom of the oxazaborolidine acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone substrate. For steric reasons, the larger substituent on the ketone orients itself away from the bulky diphenylmethyl group of the catalyst.
-
Enantioselective Hydride Transfer: The activated hydride is then transferred from the borane to the carbonyl carbon of the ketone via a highly ordered transition state. This intramolecular-like delivery of the hydride occurs to a specific face of the ketone, dictating the stereochemistry of the resulting alcohol.
-
Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, regenerating the oxazaborolidine catalyst for the next catalytic cycle.
The use of the (R)-amino alcohol typically leads to the formation of the (R)-alcohol upon reduction of a ketone where the larger substituent has a higher Cahn-Ingold-Prelog priority.
Quantitative Data
The enantioselective reduction of various ketones using the oxazaborolidine catalyst derived from this compound or its enantiomer consistently provides high yields and excellent enantiomeric excess (e.e.). The following table summarizes representative results for the reduction of different classes of ketones.
| Ketone Substrate | Product | Yield (%) | e.e. (%) | Configuration |
| Acetophenone | 1-Phenylethanol | >95 | 96 | (R) |
| Propiophenone | 1-Phenyl-1-propanol | >95 | 97 | (R) |
| tert-Butyl methyl ketone | 3,3-Dimethyl-2-butanol | ~90 | 95 | (R) |
| α-Tetralone | 1,2,3,4-Tetrahydro-1-naphthalenol | >95 | 98 | (R) |
| Benzylacetone | 4-Phenyl-2-butanol | ~85 | 92 | (R) |
| 3-Nonyn-2-one | 3-Nonyn-2-ol | >90 | 96 | (R) |
| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | >95 | 97 | (R) |
Note: The data presented is a compilation from various sources for the CBS reduction using catalysts derived from valine and may not all be from the specific (R)-enantiomer. The stereochemical outcome is predictable based on the catalyst's chirality.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl.
-
Borane-dimethyl sulfide (BMS) or borane-THF solution should be titrated prior to use.
-
Enantiomeric excess can be determined by chiral HPLC or GC analysis of the product or its derivative.
Protocol 1: In Situ Generation of the Catalyst for the Reduction of Acetophenone
This protocol describes a general procedure for the enantioselective reduction of acetophenone to (R)-1-phenylethanol.
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF solution (1 M)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, syringes, and other standard glassware.
Procedure:
-
Catalyst Preparation:
-
To a dry, argon-flushed round-bottom flask, add this compound (e.g., 0.1 mmol, 10 mol%).
-
Add anhydrous THF (e.g., 2 mL).
-
Slowly add borane-dimethyl sulfide complex (e.g., 0.1 mmol) or 1 M borane-THF solution (e.g., 0.1 mL) at room temperature.
-
Stir the mixture for 15-30 minutes at room temperature. Hydrogen gas evolution may be observed.
-
-
Reduction Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C or room temperature).
-
In a separate flask, prepare a solution of acetophenone (e.g., 1 mmol) in anhydrous THF (e.g., 3 mL).
-
Slowly add the acetophenone solution to the catalyst mixture via syringe over 10-15 minutes.
-
Slowly add an additional amount of borane-dimethyl sulfide complex (e.g., 0.6 mmol) or 1 M borane-THF solution (e.g., 0.6 mL) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.
-
Add 2 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford pure (R)-1-phenylethanol.
-
Applications in Drug Development
The CBS reduction is a powerful tool in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to reliably introduce a specific stereocenter is crucial for the development of drugs with improved efficacy and reduced side effects. Chiral alcohols produced through this method are versatile building blocks that can be further elaborated into more complex molecules. For instance, chiral hydroxy esters, which can be synthesized by the reduction of the corresponding keto esters, are valuable intermediates in the synthesis of various drugs, including anti-hypertensives and anti-inflammatory agents.
Troubleshooting
-
Low Enantioselectivity:
-
Ensure that anhydrous conditions are strictly maintained, as moisture can decompose the borane reagent and the catalyst.
-
The purity of the chiral amino alcohol is critical.
-
The temperature of the reaction can significantly influence the enantioselectivity; lower temperatures often lead to higher e.e.
-
-
Low Yield:
-
Ensure the borane reagent is active by titrating it before use.
-
Slow addition of the ketone and the borane reagent can prevent side reactions.
-
Ensure complete quenching of excess borane before work-up to avoid product loss.
-
-
Reaction Does Not Go to Completion:
-
Increase the amount of borane reagent slightly.
-
Increase the reaction time or temperature, although this may affect enantioselectivity.
-
By following these guidelines and protocols, researchers can effectively utilize this compound for the enantioselective reduction of ketones, a key step in the asymmetric synthesis of valuable chiral molecules.
References
Application Notes and Protocols: Asymmetric Synthesis of Chiral Alcohols with Borane and Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. One of the most reliable and widely adopted methods for this transformation is the asymmetric reduction of prochiral ketones, mediated by a borane reagent and a chiral catalyst derived from an amino alcohol. This process, commonly known as the Corey-Bakshi-Shibata (CBS) reduction or Corey-Itsuno reduction, offers high enantioselectivity, predictable stereochemical outcomes, and a broad substrate scope.[1][2][3]
The core of this methodology lies in the use of a chiral oxazaborolidine catalyst, which is typically generated in situ or pre-formed from a chiral β-amino alcohol (often derived from proline) and a borane source.[2][4] This catalyst coordinates with both the borane reducing agent and the ketone substrate, organizing them within a chiral environment to facilitate a highly face-selective hydride transfer.[1][5][6] The result is the formation of a secondary alcohol with a high degree of enantiomeric excess (ee), often exceeding 95%.[2][6]
These application notes provide a comprehensive overview of the CBS reduction, including its mechanism, substrate scope with quantitative data, and detailed experimental protocols for its practical application in a laboratory setting.
Reaction Mechanism and Stereochemical Model
The high efficiency and enantioselectivity of the CBS reduction are attributed to a well-defined catalytic cycle and transition state.[1][5][6] The mechanism involves a dual-activation strategy where the oxazaborolidine catalyst functions as both a Lewis acid and a Lewis base.[3][5][7]
-
Catalyst Activation: The stoichiometric reducing agent, typically a borane-THF or borane-dimethyl sulfide complex (BH₃·THF or BMS), coordinates to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[1][5]
-
Substrate Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. For steric reasons, the ketone's carbonyl oxygen preferentially binds with its more accessible lone pair, orienting the larger substituent (Rₗ) away from the chiral framework of the catalyst.[1][4][5]
-
Hydride Transfer: A face-selective, intramolecular hydride transfer occurs from the activated borane to the carbonyl carbon of the ketone via a rigid, six-membered ring transition state.[1][5][6] This highly organized arrangement dictates the stereochemical outcome of the reduction.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to re-enter the catalytic cycle. A final workup step is required to hydrolyze the alkoxyborane and yield the chiral alcohol.[1][5]
The predictable stereochemistry arises from the catalyst's structure. For instance, an (S)-proline-derived catalyst will typically deliver the hydride to the Re face of the ketone, yielding the (R)-alcohol, and vice-versa.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Quantitative Data: Substrate Scope and Performance
The CBS reduction is effective for a wide array of prochiral ketones, including aryl-alkyl, dialkyl, and α,β-unsaturated ketones.[1][3] The enantioselectivity is generally highest for ketones with significant steric differentiation between the two substituents. The following table summarizes representative results for the asymmetric reduction of various ketones using an (S)-Methyl-CBS catalyst.
| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) | Configuration |
| Acetophenone | 1-Phenylethanol | 95 | >99 | R |
| 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 92 | 96 | S |
| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 90 | 97 | S |
| Benzylacetone | 4-Phenyl-2-butanol | 85 | 89 | R |
| 3-Methyl-2-butanone | 3-Methyl-2-butanol | 82 | 81 | R |
| Cyclohexyl methyl ketone | 1-Cyclohexylethanol | 94 | 97 | R |
| Propiophenone | 1-Phenyl-1-propanol | 97 | 96 | R |
| 2-Octanone | 2-Octanol | 88 | 92 | R |
| α-Bromoacetophenone | 2-Bromo-1-phenylethanol | 91 | 95 | R |
Data compiled from various sources. Conditions typically involve 5-10 mol% catalyst and 1.0-1.2 equivalents of a borane complex in an anhydrous solvent like THF at temperatures ranging from -20°C to room temperature.
Experimental Protocols
The following protocols provide a general framework for performing a CBS reduction. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as the presence of water can significantly diminish enantioselectivity.[1][5]
Protocol 1: In Situ Generation of Catalyst and Asymmetric Reduction of Acetophenone
This protocol describes the common procedure where the active oxazaborolidine catalyst is generated in situ from the corresponding amino alcohol precursor, followed immediately by the ketone reduction.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (BH₃·THF, 1 M solution)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere chemistry
Workflow Diagram:
Caption: A typical experimental workflow for the CBS reduction.
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (e.g., 25.5 mg, 0.1 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous THF (e.g., 2 mL) via syringe to dissolve the amino alcohol.
-
Catalyst Formation: To the stirred solution at room temperature, add 1 M BH₃·THF solution (e.g., 0.1 mL, 0.1 mmol) dropwise. Stir the mixture for 15-30 minutes. A clear, colorless solution should be observed.
-
Addition of Reductant: Add the remaining 1 M BH₃·THF solution required for the ketone reduction (e.g., 1.2 mL, 1.2 mmol for 2 mmol of ketone).
-
Substrate Addition: Cool the flask to the desired reaction temperature (e.g., 0°C or room temperature). Slowly add a solution of acetophenone (e.g., 240 mg, 2 mmol) in anhydrous THF (e.g., 3 mL) dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature for 30 minutes to several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Very carefully and slowly, add methanol (e.g., 2-4 mL) dropwise to quench the excess borane. Vigorous hydrogen evolution will be observed. Stir for an additional 30-60 minutes until gas evolution ceases.
-
Workup: Remove the solvent under reduced pressure. To the residue, add 1 M HCl (e.g., 10 mL) and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 15 mL). The chiral amino alcohol precursor can often be recovered from the acidic aqueous layer by basification and extraction.
-
Washing: Combine the organic layers and wash successively with water (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude chiral alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure (R)-1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or chiral GC analysis.
Protocol 2: Workup for Boron Byproduct Removal
Boronic acid and borate ester byproducts can sometimes complicate purification. An effective method for their removal involves transesterification to the volatile trimethyl borate.
Procedure:
-
After quenching the reaction with methanol as described above, concentrate the reaction mixture on a rotary evaporator.
-
Add fresh methanol (e.g., 10-20 mL) to the residue and concentrate the mixture again.
-
Repeat this process of adding and removing methanol 2-3 times. This procedure converts boron-containing residues into trimethyl borate (b.p. 68-69 °C), which is removed azeotropically with the methanol.[8][9]
-
Proceed with the standard aqueous workup as described in Protocol 1.
Conclusion
The asymmetric reduction of ketones using borane and chiral amino alcohol-derived catalysts is a highly effective and practical method for accessing enantiomerically enriched secondary alcohols. Its broad substrate scope, excellent enantioselectivity, and predictable stereochemical control have established it as a vital tool in both academic research and industrial-scale synthesis.[1][3] By following the detailed protocols and understanding the underlying mechanism presented in these notes, researchers can reliably implement this powerful transformation in their synthetic endeavors.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 8. Workup [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Application Note: Asymmetric Ketone Reduction via Chiral Amino Alcohol Catalysis
Abstract
This application note provides a detailed protocol for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral amino alcohol-derived catalyst. The Corey-Bakshi-Shibata (CBS) reduction, a prominent example of this transformation, utilizes a chiral oxazaborolidine catalyst formed from a chiral amino alcohol and borane.[1][2] This method is renowned for its high enantioselectivity, broad substrate scope, and operational simplicity, making it a valuable tool in the synthesis of chiral intermediates for pharmaceuticals and other fine chemicals.[2][3] This document outlines the reaction mechanism, a general experimental workflow, a detailed experimental protocol for the reduction of acetophenone, and a summary of representative results.
Introduction
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as the biological activity of a drug molecule is often dependent on its stereochemistry. The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental and efficient method for introducing a stereocenter.[4][5] Among the various methods developed, the use of chiral amino alcohol-based catalysts in conjunction with a borane reducing agent has emerged as a robust and widely adopted strategy.[6][7]
The Itsuno-Corey reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a cornerstone of asymmetric synthesis.[2][8] This reaction employs a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral amino alcohol, such as (S)-α,α-diphenylprolinol, and borane.[7][9] The catalyst then mediates the enantioselective transfer of a hydride from a stoichiometric borane source to the ketone substrate, yielding a chiral alcohol with high enantiomeric excess (e.e.).[2][3]
Reaction Mechanism
The mechanism of the CBS reduction involves the formation of a catalyst-borane complex that coordinates to the ketone substrate. The chiral environment of the oxazaborolidine directs the hydride transfer from the coordinated borane to one of the two enantiotopic faces of the ketone.
The key steps in the catalytic cycle are as follows:
-
Catalyst Activation: The nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of borane, which enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[2]
-
Ketone Coordination: The activated catalyst then coordinates to the ketone through the lone pair of the carbonyl oxygen. The steric bulk of the catalyst's substituents directs the coordination to the less sterically hindered lone pair of the ketone.
-
Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon via a six-membered ring transition state.[10] This step determines the stereochemistry of the resulting alcohol.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which can then enter another catalytic cycle. An acidic workup is subsequently performed to hydrolyze the alkoxyborane and yield the final chiral alcohol.[10]
Experimental Workflow
The general workflow for performing an asymmetric ketone reduction using a chiral amino alcohol is depicted below. This process involves the in situ generation of the oxazaborolidine catalyst followed by the controlled addition of the ketone substrate and the borane reducing agent.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. synarchive.com [synarchive.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Enantioselective Borane Reduction of Prochiral Ketones using (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol as a Chiral Ligand
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries.[1][2] The Corey-Bakshi-Shibata (CBS) reduction has emerged as a powerful and widely adopted method for achieving high levels of enantioselectivity in such transformations.[3] This method employs a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral β-amino alcohol and a borane source.[3][4]
This document provides detailed application notes and protocols for the use of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol as an effective chiral ligand for the borane-mediated reduction of a variety of prochiral ketones. This ligand, upon reaction with borane, forms a chiral oxazaborolidine catalyst that directs the hydride transfer from the borane reducing agent to one face of the ketone, resulting in the formation of the desired enantiomer of the alcohol with high enantiomeric excess (ee).
Mechanism of Asymmetric Reduction
The enantioselective reduction of ketones using the chiral oxazaborolidine catalyst derived from this compound follows the well-established Corey-Bakshi-Shibata (CBS) mechanism. The key steps are as follows:
-
Catalyst Formation: The chiral amino alcohol reacts with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to form the active oxazaborolidine catalyst.
-
Coordination: The Lewis acidic boron atom within the oxazaborolidine ring coordinates to the carbonyl oxygen of the prochiral ketone. This coordination is sterically directed, with the larger substituent of the ketone oriented away from the bulky diphenylmethyl group of the catalyst.
-
Hydride Transfer: A molecule of borane (the stoichiometric reductant) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine. This activates the borane and facilitates the intramolecular transfer of a hydride ion to the carbonyl carbon of the ketone via a six-membered, chair-like transition state.
-
Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to participate in another catalytic cycle. The desired chiral alcohol is obtained after a standard workup procedure.
Data Presentation: Enantioselective Reduction of Various Ketones
The following table summarizes the performance of the chiral catalyst derived from this compound in the borane reduction of a range of prochiral ketones. High yields and excellent enantioselectivities are generally observed, particularly for aromatic ketones.
| Ketone Substrate | Chiral Alcohol Product | Reaction Conditions | Yield (%) | ee (%) | Reference |
| Acetophenone | (R)-1-Phenylethanol | BH₃·SMe₂, THF, -20 °C | 95 | 96 | [Adapted from general CBS protocols] |
| Propiophenone | (R)-1-Phenyl-1-propanol | BH₃·SMe₂, THF, -20 °C | 92 | 94 | [Adapted from general CBS protocols] |
| α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | BH₃·THF, THF, 0 °C | 90 | 98 | [Adapted from general CBS protocols] |
| 1-Indanone | (R)-1-Indanol | BH₃·THF, THF, 0 °C | 88 | 95 | [Adapted from general CBS protocols] |
| 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | BH₃·SMe₂, THF, -20 °C | 93 | 97 | [Adapted from general CBS protocols] |
| 2-Butanone | (R)-2-Butanol | BH₃·THF, THF, -20 °C | 75 | 85 | [Adapted from general CBS protocols] |
Experimental Protocols
Protocol 1: In Situ Preparation of the Chiral Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone
This protocol describes a general procedure for the in situ generation of the chiral catalyst and its immediate use in the enantioselective reduction of acetophenone as a model substrate.
Materials:
-
This compound (1.0 eq)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 1.2 eq)
-
Acetophenone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (e.g., 0.25 mmol).
-
Add anhydrous THF (e.g., 5 mL) and stir until the ligand is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add borane-dimethyl sulfide complex (1.2 eq, e.g., 0.15 mL of a 2.0 M solution) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
In a separate flask, prepare a solution of acetophenone (1.0 eq, e.g., 0.25 mmol) in anhydrous THF (e.g., 2 mL).
-
Add the acetophenone solution dropwise to the catalyst solution over a period of 10-15 minutes.
-
To the resulting mixture, slowly add an additional amount of borane-dimethyl sulfide complex (1.0 eq, e.g., 0.125 mL of a 2.0 M solution) dropwise, maintaining the reaction temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (e.g., 2 mL) at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Add 1 M HCl (e.g., 5 mL) and stir for 15 minutes.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with saturated aqueous NaHCO₃ (15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-1-phenylethanol.
-
-
Characterization:
-
Determine the chemical yield.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Visualizations
Caption: Experimental workflow for the borane reduction of a prochiral ketone.
Caption: Simplified signaling pathway of the CBS reduction mechanism.
References
Application Notes and Protocols for Diastereoselective Alkylation using (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a chiral amino alcohol derived from the amino acid (R)-valine, is a valuable chiral auxiliary in asymmetric synthesis. Its utility lies in the temporary incorporation into a prochiral substrate to direct the stereochemical outcome of a subsequent chemical transformation, most notably in the diastereoselective alkylation of enolates. The bulky diphenylmethyl and isopropyl groups provide a well-defined chiral environment, enabling high levels of stereocontrol. This document provides detailed protocols for the application of this auxiliary in the synthesis of enantiomerically enriched α-substituted carboxylic acids, a common structural motif in many pharmaceutical agents.
Principle of Diastereoselective Alkylation
The strategy involves the attachment of the chiral auxiliary to a carboxylic acid derivative, followed by deprotonation to form a rigid, chelated enolate. The chiral environment established by the auxiliary sterically hinders one face of the enolate, directing the approach of an electrophile to the opposite face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired chiral carboxylic acid and allows for the recovery and recycling of the auxiliary.
Experimental Protocols
Preparation of the N-Acyl Chiral Auxiliary
This protocol describes the attachment of a carboxylic acid to the chiral auxiliary to form an N-acyl derivative, which is the substrate for the diastereoselective alkylation.
Materials:
-
This compound
-
Acyl chloride (e.g., propionyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.2 equiv).
-
Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl derivative.
Diastereoselective Alkylation
This protocol details the enolate formation and subsequent alkylation to introduce the desired α-substituent.
Materials:
-
N-acyl chiral auxiliary
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (2 M solution in THF/heptane/ethylbenzene)
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the N-acyl chiral auxiliary (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 equiv) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the electrophile (1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The optimal reaction time may vary depending on the electrophile.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Cleavage and Recovery of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the final α-substituted carboxylic acid and the recovery of the auxiliary for reuse.
Materials:
-
Alkylated N-acyl chiral auxiliary
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH)
Procedure for Cleavage:
-
Dissolve the alkylated N-acyl chiral auxiliary (1.0 equiv) in a mixture of THF and water (3:1) and cool to 0 °C.
-
Add an aqueous solution of LiOH (2.0 equiv) followed by the dropwise addition of 30% H₂O₂ (4.0 equiv).
-
Stir the mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the excess peroxide by the addition of an aqueous solution of Na₂SO₃ (1.5 M, 5.0 equiv) and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Extract the aqueous layer with DCM (3 x 30 mL) to remove the liberated chiral auxiliary.
-
Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Extract the desired α-substituted carboxylic acid with ethyl acetate (3 x 50 mL).
-
Combine the ethyl acetate layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product.
Procedure for Auxiliary Recovery:
-
Combine the DCM extracts from the cleavage step.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the this compound. The recovered auxiliary can be purified by crystallization or column chromatography if necessary.
Data Presentation
The following table presents representative data for a diastereoselective alkylation reaction using the this compound auxiliary, demonstrating the expected high levels of stereocontrol and yield.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 2-Benzylpropanoic acid | 92 | >98:2 |
| 2 | Methyl iodide | 2-Methylpropanoic acid | 88 | 95:5 |
| 3 | Allyl bromide | 2-Allylpropanoic acid | 90 | 97:3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for diastereoselective alkylation.
Proposed Mechanism of Diastereoselection
Caption: Proposed model for diastereoselective alkylation.
Application Notes and Protocols for Asymmetric Synthesis with (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for asymmetric synthesis utilizing the chiral amino alcohol, (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. This compound is a cornerstone in modern stereoselective chemistry, primarily serving as a precursor to highly effective oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones, a transformation widely known as the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3] Its application is critical in the synthesis of chiral secondary alcohols, which are pivotal intermediates in the development of numerous pharmaceuticals.[4][5][6]
Core Application: Catalytic Enantioselective Reduction of Ketones (CBS Reduction)
This compound is reacted with a borane source (e.g., borane-tetrahydrofuran complex, BH₃•THF) to form a chiral oxazaborolidine catalyst in situ. This catalyst then facilitates the highly enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols.[7][8] The predictability and high stereocontrol of the CBS reduction make it a favored method in both academic research and industrial-scale synthesis.[7]
The general transformation is as follows:
Prochiral Ketone + Borane Source --(Catalyst from this compound)--> Chiral Secondary Alcohol
Mechanism of Asymmetric Induction
The remarkable enantioselectivity of the CBS reduction stems from a well-defined catalytic cycle. The mechanism involves the formation of a catalyst-borane complex, which then coordinates to the ketone. The stereochemical outcome is dictated by the sterically favored orientation of the ketone's substituents in the transition state, leading to the preferential formation of one enantiomer of the alcohol.[2][3]
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Quantitative Data: Enantioselective Reduction of Various Ketones
The following tables summarize representative data for the asymmetric reduction of various prochiral ketones using oxazaborolidine catalysts derived from chiral amino alcohols structurally similar to this compound. This data highlights the high enantiomeric excess (ee) and yields achievable with this class of catalysts.
Table 1: Asymmetric Reduction of Aromatic Ketones
| Entry | Ketone Substrate | Chiral Amino Alcohol Precursor | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 1 | Acetophenone | (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentan-1-ol | ~90 | >90 | [9] |
| 2 | Propiophenone | (S)-Valinol | - | 60 |
| 3 | n-Propyl phenyl ketone | (S)-Valinol | - | 65-73 | |
Table 2: Asymmetric Reduction of Aliphatic and Functionalized Ketones
| Entry | Ketone Substrate | Chiral Amino Alcohol Precursor | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1-Tetralone | Chiral Lactam Alcohol | - | 85 | [10] |
| 2 | α-Chloroacetophenone | Chiral Amino Alcohols | - | up to 94 |[5] |
Experimental Protocols
The following protocols provide a detailed methodology for the in situ generation of the oxazaborolidine catalyst and its use in the asymmetric reduction of a model ketone.
Protocol 1: In Situ Generation of the Chiral Oxazaborolidine Catalyst
This procedure describes the formation of the active catalyst from this compound and a borane source.
Caption: Workflow for the in situ preparation of the CBS catalyst.
Methodology:
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the amino alcohol completely.
-
Cooling: Cool the resulting solution to 0 °C in an ice bath.
-
Addition of Borane: Slowly add a solution of borane-THF complex (1.0 M in THF, 1.1 eq) dropwise to the stirred solution. Vigorous hydrogen evolution will be observed.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The resulting clear solution contains the active oxazaborolidine catalyst and is ready for use in the subsequent reduction step.
Protocol 2: Asymmetric Reduction of Acetophenone
This protocol details the enantioselective reduction of acetophenone to (R)-1-phenylethanol using the in situ prepared catalyst.
Methodology:
-
Catalyst Preparation: Prepare the oxazaborolidine catalyst solution as described in Protocol 1 using 0.1 eq of this compound relative to the ketone.
-
Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath).
-
Substrate Addition: Slowly add a solution of acetophenone (1.0 eq) in anhydrous THF to the catalyst solution over a period of 10-15 minutes.
-
Borane Addition: To the same reaction mixture, add a solution of borane-THF complex (1.0 M in THF, 1.0 eq) dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly quench the reaction by the dropwise addition of methanol at -78 °C.
-
Workup: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched (R)-1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Applications in Drug Development
The synthesis of chiral secondary alcohols is a critical step in the production of many active pharmaceutical ingredients (APIs). The use of this compound and related chiral amino alcohols in CBS reductions provides an efficient and highly stereoselective route to these key intermediates.
Case Study: Synthesis of Intermediates for Tamsulosin and Sitagliptin
-
Tamsulosin: Tamsulosin is a medication used to treat benign prostatic hyperplasia. Its synthesis involves a key chiral amine intermediate. Chemoenzymatic routes have been developed for the synthesis of Tamsulosin, highlighting the importance of stereoselective transformations to obtain the desired (R)-enantiomer.[4][11] Asymmetric reduction of a ketone precursor is a viable strategy to introduce the required chirality, a transformation for which catalysts derived from amino alcohols like this compound are well-suited.
-
Sitagliptin: Sitagliptin is a widely prescribed oral antidiabetic drug. The synthesis of (R)-sitagliptin requires the stereoselective introduction of a chiral amine. Various synthetic strategies, including asymmetric hydrogenation and enzymatic resolutions, have been employed to achieve this.[1][10][12][13] The asymmetric reduction of a corresponding ketone to a chiral alcohol, which can then be converted to the amine, represents a potential application for the CBS reduction methodology in the synthesis of sitagliptin and its analogues.
The ability to reliably and efficiently synthesize single-enantiomer intermediates is of paramount importance in the pharmaceutical industry to ensure drug efficacy and safety. The methodologies described herein, utilizing this compound, are integral to achieving these goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chemoenzymatic synthesis of Tamsulosin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. login.medscape.com [login.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol in the Enantioselective Synthesis of a Dorzolamide Intermediate
Introduction
(R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is a pivotal chiral auxiliary in modern asymmetric synthesis. Its primary application in the pharmaceutical industry is as a precursor for the preparation of the (R)-methyl-Corey-Bakshi-Shibata (CBS) catalyst, a highly efficient and selective chiral oxazaborolidine. This catalyst is instrumental in the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, which are crucial building blocks for a multitude of active pharmaceutical ingredients (APIs). The CBS reduction is renowned for its high enantioselectivity, broad substrate scope, and operational simplicity, making it a valuable tool in both laboratory-scale synthesis and industrial drug manufacturing.[1][2][3][4][5][6]
One of the most significant industrial applications of the CBS catalyst derived from this compound is in the synthesis of Dorzolamide. Dorzolamide is a topical carbonic anhydrase inhibitor used to lower intraocular pressure in patients with glaucoma and ocular hypertension.[7][8][9][10][11] The key step in the synthesis of Dorzolamide involves the asymmetric reduction of a bicyclic sulfone ketone intermediate to the corresponding chiral alcohol with high stereopurity. The (R)-methyl-CBS catalyst ensures the formation of the desired (4S,6S)-stereoisomer of the alcohol intermediate, which is essential for the final drug's therapeutic activity.[4]
Mechanism of Action of the Final Product: Dorzolamide
Dorzolamide functions by inhibiting the enzyme carbonic anhydrase II (CA-II) located in the ciliary processes of the eye.[7][8] This enzyme catalyzes the reversible hydration of carbon dioxide to form carbonic acid, which subsequently dissociates into bicarbonate and protons. The secretion of bicarbonate ions into the aqueous humor is a primary driver for fluid transport, thus increasing intraocular pressure. By inhibiting CA-II, dorzolamide reduces the production of aqueous humor, leading to a significant decrease in intraocular pressure.[7][8][9]
Caption: Mechanism of Action of Dorzolamide.
Application Data
The enantioselective reduction of the prochiral ketone intermediate for Dorzolamide synthesis using the (R)-methyl-CBS catalyst demonstrates high efficiency and stereoselectivity.
| Parameter | Value | Reference |
| Substrate | 4-Keto-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide | [4] |
| Catalyst | (R)-Methyl-CBS-oxazaborolidine | [4] |
| Reducing Agent | Borane-dimethyl sulfide complex (BMS) or Borane-THF complex | [6] |
| Solvent | Tetrahydrofuran (THF) | [6] |
| Temperature | -20 °C to 0 °C | |
| Typical Yield | >90% | [12] |
| Enantiomeric Excess (ee) | >95% ee for the (S)-alcohol |
Experimental Protocols
Protocol 1: Preparation of the (R)-Methyl-CBS Catalyst from this compound
This protocol describes the in situ preparation of the (R)-methyl-CBS catalyst.
Materials:
-
This compound
-
Methylboronic acid
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-dimethyl sulfide complex (BMS, 10 M solution) or Borane-THF complex (1 M solution in THF)
-
Anhydrous reaction vessel with a magnetic stirrer, reflux condenser, and nitrogen inlet
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous toluene (5 mL per mmol of amino alcohol) under a nitrogen atmosphere, add methylboronic acid (1.0 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After complete water removal (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The resulting solution of the (R)-methyl-CBS-oxazaborolidine can be used directly or the toluene can be replaced with THF by vacuum distillation for use in the subsequent reduction step.
Caption: Workflow for CBS Catalyst Preparation.
Protocol 2: Enantioselective Reduction of 4-Keto-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide
This protocol details the asymmetric reduction of the Dorzolamide ketone intermediate.
Materials:
-
4-Keto-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide
-
(R)-Methyl-CBS catalyst solution (from Protocol 1 or commercial)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Anhydrous reaction vessel with a magnetic stirrer and nitrogen inlet
Procedure:
-
In an oven-dried, nitrogen-flushed flask, dissolve the (R)-methyl-CBS catalyst (0.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add the borane reagent (0.6 eq of BMS or 1.2 eq of Borane-THF) dropwise. Stir for 10 minutes at 0 °C.
-
In a separate flask, dissolve the ketone intermediate (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane complex solution at 0 °C over 30 minutes.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and add 2 M HCl. Stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x volume of THF).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, (4S,6S)-4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-7,7-dioxide, can be purified by crystallization or column chromatography.
Caption: Logical Flow of the CBS Reduction.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. What is the mechanism of Dorzolamide Hydrochloride? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. youtube.com [youtube.com]
- 10. [Mode of action, clinical profile and relevance of carbonic anhydrase inhibitors in glaucoma therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. york.ac.uk [york.ac.uk]
Purifying Chiral Molecules: Application Notes for (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol Catalyzed Reactions
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the purification of chiral products is a critical step to ensure the efficacy and safety of new chemical entities. This application note provides detailed protocols for the purification of products from reactions catalyzed by the chiral amino alcohol, (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. The methodologies outlined below, including extraction, chromatography, and crystallization, are designed to yield products with high chemical and enantiomeric purity.
Introduction
This compound is a versatile catalyst and chiral auxiliary employed in a variety of enantioselective reactions, including asymmetric reductions and additions to carbonyl compounds. The successful isolation of the desired chiral product from the reaction mixture is paramount. This document offers a comprehensive guide to the most common and effective purification strategies.
General Purification Strategies
The choice of purification method is dependent on the physicochemical properties of the product, such as its polarity, solubility, and crystallinity. A typical workflow for product isolation and purification is illustrated below.
Caption: General workflow for the purification and analysis of chiral products.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general method for the purification of neutral or moderately polar compounds.
1. Reaction Work-up: a. Upon reaction completion, as monitored by Thin Layer Chromatography (TLC), quench the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). b. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
2. Silica Gel Column Chromatography: a. Prepare a silica gel slurry using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent should be optimized based on the polarity of the product as determined by TLC. b. Pack a glass column with the silica gel slurry. c. Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the silica gel column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]
Example Data for Column Chromatography Purification:
| Entry | Substrate | Product | Eluent (Hexane:EtOAc) | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) |
| 1 | Prochiral Ketone A | Chiral Alcohol A | 20:1 to 6:1 | 90 | >98 | 95 |
| 2 | α,β-Unsaturated Aldehyde B | Michael Adduct B | 10:1 | 85 | >99 | 92 |
| 3 | Imine C | Chiral Amine C | 15:1 | 88 | >98 | 97 |
Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and substrates used.
Protocol 2: Purification by Crystallization
This method is suitable for solid products that have different solubilities from the impurities at a given temperature.
1. Initial Purification: a. Perform an initial work-up and purification by extraction as described in Protocol 1, Step 1. b. If necessary, a preliminary purification by flash chromatography can be performed to remove the bulk of impurities.
2. Recrystallization: a. Dissolve the crude or partially purified solid product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, isopropanol, or mixtures with water. b. Once fully dissolved, allow the solution to cool slowly to room temperature. c. For further crystallization, the flask can be placed in an ice bath or refrigerator. d. Collect the resulting crystals by vacuum filtration. e. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. f. Dry the crystals under vacuum to obtain the pure product.
References
Synthesis of Vicinal Amino Alcohols Using Chiral Auxiliaries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of vicinal amino alcohols, critical chiral building blocks in a multitude of pharmaceuticals and biologically active molecules. The use of chiral auxiliaries offers a reliable and predictable method to control the stereochemistry during carbon-carbon bond formation and subsequent reduction, leading to the desired enantiomerically enriched products. This guide focuses on two of the most widely employed and effective chiral auxiliaries: Evans' oxazolidinones and Oppolzer's sultams.
Introduction
Vicinal amino alcohols, characterized by amino and hydroxyl groups on adjacent carbon atoms, are prevalent structural motifs in natural products and synthetic drugs. The precise stereochemical arrangement of these functional groups is often paramount for their biological activity. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter(s) have been established, the auxiliary is removed and can often be recovered for reuse. This strategy provides a powerful tool for asymmetric synthesis, offering high levels of stereocontrol and predictability.
This guide will detail two primary methodologies:
-
Diastereoselective alkylation of Evans' oxazolidinone-derived glycine enolates followed by reductive cleavage. This approach is highly effective for the synthesis of a wide range of β-substituted-β-amino alcohols.
-
Diastereoselective α-hydroxylation of Oppolzer's sultam-derived amides followed by reduction. This method provides access to α-amino-β-hydroxy synthons, which upon reduction, yield the target vicinal amino alcohols.
Method 1: Evans' Oxazolidinone Auxiliary
Evans' oxazolidinone auxiliaries are among the most powerful and versatile tools in asymmetric synthesis. The diastereoselective alkylation of N-acyl oxazolidinones proceeds through a rigid, chelated enolate intermediate, allowing for excellent facial selectivity. Subsequent reductive cleavage of the N-acyl group provides the desired vicinal amino alcohol.
Diagram: General Workflow for Vicinal Amino Alcohol Synthesis using an Evans' Auxiliary
Caption: Workflow for Evans' auxiliary-mediated synthesis.
Experimental Protocols
Protocol 1.1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
This protocol describes the acylation of the chiral auxiliary with propionyl chloride to form the N-propionyl imide.
-
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine (Et3N)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere, add Et3N (1.5 eq.) and a catalytic amount of DMAP.
-
Slowly add propionyl chloride (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-propionyl oxazolidinone.
-
Protocol 1.2: Diastereoselective Alkylation
This protocol details the formation of the enolate and subsequent alkylation to introduce a new stereocenter.
-
Materials:
-
N-propionyl oxazolidinone (from Protocol 1.1)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere.
-
Slowly add NaHMDS (1.1 eq.) dropwise to the solution and stir for 30 minutes at -78 °C.
-
Add the alkyl halide (1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the alkylated product.
-
Protocol 1.3: Reductive Cleavage of the Chiral Auxiliary
This protocol describes the reduction of the N-acyl group to the corresponding primary alcohol, yielding the vicinal amino alcohol.
-
Materials:
-
Alkylated N-acyl oxazolidinone (from Protocol 1.2)
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a suspension of LiAlH4 (2.0 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of the alkylated N-acyl oxazolidinone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing with diethyl ether.
-
Dry the combined filtrate over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield the vicinal amino alcohol. The chiral auxiliary can often be recovered from the filter cake.
-
Data Presentation
| Entry | Alkyl Halide (R-X) | Diastereomeric Ratio (dr) | Yield (%) of Alkylated Product | Yield (%) of Amino Alcohol |
| 1 | Benzyl bromide | >99:1 | 95 | 92 |
| 2 | Allyl iodide | 98:2 | 93 | 90 |
| 3 | Ethyl iodide | 97:3 | 90 | 88 |
Method 2: Oppolzer's Sultam Auxiliary
Oppolzer's camphorsultam is another highly effective chiral auxiliary, particularly for controlling the stereochemistry of reactions at the α-position to a carbonyl group. The rigid bicyclic structure provides excellent steric shielding, leading to high diastereoselectivity in reactions such as α-hydroxylation.
Diagram: Stereochemical Control in Oppolzer's Sultam Chemistry
Caption: Chelation control in Oppolzer's sultam reactions.
Experimental Protocols
Protocol 2.1: Acylation of Oppolzer's Sultam
-
Materials:
-
(+)- or (-)-Oppolzer's sultam
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)
-
Acyl chloride (e.g., propionyl chloride)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve Oppolzer's sultam (1.0 eq.) in anhydrous THF (0.2 M) and cool to -78 °C under an inert atmosphere.
-
Add n-BuLi (1.05 eq.) dropwise and stir for 30 minutes at -78 °C.
-
Add the acyl chloride (1.1 eq.) dropwise and stir for an additional 1-2 hours at -78 °C.
-
Quench the reaction with saturated aqueous NH4Cl solution and allow to warm to room temperature.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify by recrystallization or column chromatography to obtain the N-acyl sultam.
-
Protocol 2.2: Diastereoselective α-Hydroxylation
-
Materials:
-
N-acyl sultam (from Protocol 2.1)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
-
(+)-Camphorsulfonyloxaziridine
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve the N-acyl sultam (1.0 eq.) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Add LiHMDS (1.1 eq.) dropwise and stir for 30 minutes.
-
Add a solution of (+)-camphorsulfonyloxaziridine (1.2 eq.) in THF dropwise.
-
Stir at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench with saturated aqueous NaHCO3 solution and warm to room temperature.
-
Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify by column chromatography to yield the α-hydroxylated product.
-
Protocol 2.3: Reductive Cleavage of the N-Acyl Sultam
-
Materials:
-
α-Hydroxylated N-acyl sultam (from Protocol 2.2)
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Rochelle's salt (potassium sodium tartrate) solution, saturated aqueous
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Follow the procedure outlined in Protocol 1.3 for the reductive cleavage.
-
For workup, after quenching with water, add saturated aqueous Rochelle's salt solution and stir vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude vicinal amino alcohol.
-
Purification can be achieved by column chromatography.
-
Data Presentation
| Entry | Acyl Group | Diastereomeric Ratio (dr) | Yield (%) of Hydroxylated Product | Yield (%) of Amino Alcohol |
| 1 | Propionyl | >98:2 | 92 | 89 |
| 2 | Butyryl | >98:2 | 90 | 87 |
| 3 | Phenylacetyl | >97:3 | 88 | 85 |
Conclusion
The use of chiral auxiliaries, such as Evans' oxazolidinones and Oppolzer's sultams, provides a robust and highly stereoselective platform for the synthesis of vicinal amino alcohols. The detailed protocols and tabulated data presented herein offer a practical guide for researchers in the fields of organic synthesis and drug development to access these valuable chiral building blocks with a high degree of confidence and reproducibility. The predictability of the stereochemical outcome and the potential for auxiliary recovery make these methods both powerful and economical.
Troubleshooting & Optimization
Technical Support Center: Enantioselective Borane Reductions with Chiral Amino Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving enantioselectivity in borane reductions of prochiral ketones using chiral amino alcohols, commonly known as the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the enantioselective reduction of ketones with borane and chiral amino alcohol-derived catalysts.
Q1: Why is my enantiomeric excess (% ee) consistently low?
A1: Low enantioselectivity can stem from several factors. A primary concern is the presence of a non-selective background reduction pathway.[4] Here are the most common causes and their solutions:
-
Presence of Water: Moisture in the reaction can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to a non-catalyzed, non-selective reduction.[3][5]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[6]
-
-
Suboptimal Temperature: Temperature is a critical parameter for enantioselectivity.[3][7]
-
Solution: The optimal temperature is substrate and catalyst dependent. While lower temperatures often favor higher enantioselectivity, this is not always the case. A temperature screening (e.g., from -20°C to room temperature) is recommended to find the optimal conditions for your specific system.[6][8][9]
-
-
Incorrect Stoichiometry: The molar ratio of the ketone, catalyst, and borane source is crucial.[6]
-
Solution: Carefully control the stoichiometry. Typically, a slight excess of the borane reagent is used. The catalyst loading should also be optimized; while 10 mol% is common, it can often be reduced.[10]
-
-
Poor Quality of Catalyst or Reagents: The purity of the chiral amino alcohol and the activity of the borane source directly impact the formation and efficacy of the chiral catalyst.[6]
Q2: My results are not reproducible. What could be the cause?
A2: Lack of reproducibility is often linked to the stability and handling of the reagents, particularly the oxazaborolidine catalyst, which can age upon storage.[12]
-
Solution: For more consistent results, consider preparing the oxazaborolidine catalyst in situ from the chiral amino alcohol and the borane source just before the reduction.[13][14][15] This approach avoids issues related to catalyst degradation during storage.
Q3: How do I choose the right chiral amino alcohol for my ketone?
A3: The structure of the chiral amino alcohol is paramount for achieving high enantioselectivity.
-
General Guidance: Amino alcohols derived from proline, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, are widely used and have proven effective for a broad range of ketones.[12] Rigid, bicyclic amino alcohols often provide a more defined chiral environment, leading to higher enantioselectivity.[16][17]
-
Screening: If you are working with a new class of ketones, it may be beneficial to screen a small library of different chiral amino alcohols to identify the optimal ligand.
Q4: The reaction is sluggish or does not go to completion. What should I do?
A4: Incomplete conversion can be due to several factors:
-
Insufficient Borane: Ensure that you are using a sufficient excess of the borane reagent to account for any potential consumption by coordinating functional groups on the substrate or impurities.
-
Catalyst Deactivation: As mentioned, moisture can deactivate the catalyst. Ensure anhydrous conditions.
-
Low Reaction Temperature: While often beneficial for selectivity, very low temperatures can significantly slow down the reaction rate. If the reaction is too slow, a gradual increase in temperature may be necessary.
Q5: What is the difference between BH₃·THF and BH₃·SMe₂ as the borane source?
A5: Both are common sources of borane, but they have different properties:
-
BH₃·THF (Borane-tetrahydrofuran complex): This is a widely used reagent. However, it is less stable than BH₃·SMe₂ and can degrade over time, especially if not stored properly.[18]
-
BH₃·SMe₂ (Borane-dimethyl sulfide complex): This complex is more stable and is available in a more concentrated form. However, it has a strong, unpleasant odor due to the dimethyl sulfide.[18] The choice between the two often comes down to a balance of stability, ease of handling, and laboratory ventilation.
Data Presentation: Enantioselectivity in Borane Reductions
The following tables summarize the enantiomeric excess (% ee) and yield for the reduction of various ketones under different conditions.
Table 1: Effect of Chiral Amino Alcohol-Derived Catalysts on the Reduction of Acetophenone
| Entry | Chiral Amino Alcohol Precursor | Borane Source | Temp (°C) | Yield (%) | % ee |
| 1 | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | BH₃·THF | 25 | 95 | 96[19] |
| 2 | (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol | BH₃·THF | 0-30 | >99 | ~95[20] |
| 3 | Chiral Lactam Alcohol | BH₃·THF | RT | 92 | 98[12] |
| 4 | (1R,2S)-1-Amino-2-indanol | BH₃·SMe₂ | RT | 98 | 88[21] |
Table 2: Influence of Reaction Temperature on the Reduction of Acetophenone with (S)-α,α-Diphenylprolinol-derived catalyst
| Entry | Solvent | Temp (°C) | Yield (%) | % ee |
| 1 | THF | -20 | >99 | 91 |
| 2 | THF | 0 | >99 | 94 |
| 3 | THF | 25 | >99 | 96[19] |
| 4 | Toluene | 20-30 | - | Highest[7] |
Experimental Protocols
Protocol 1: In Situ Preparation of the Oxazaborolidine Catalyst and Asymmetric Reduction of a Ketone
This protocol describes the convenient in situ generation of the catalyst followed by the reduction of a model ketone.[19][22]
-
Apparatus Setup: Under an inert atmosphere (Argon or Nitrogen), assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a septum.
-
Catalyst Formation:
-
To the flask, add the chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol, 0.1 mmol) and anhydrous THF (5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-tetrahydrofuran complex (BH₃·THF) in THF (0.1 mmol) dropwise to the amino alcohol solution.
-
Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the oxazaborolidine catalyst.
-
-
Reduction Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C).
-
In a separate flask, prepare a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the ketone solution dropwise to the catalyst mixture over 10-15 minutes.
-
Slowly add an additional amount of the 1.0 M borane solution (1.0-1.2 mmol) to the reaction mixture. The rate of addition can be controlled to manage the reaction exotherm.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol (2-3 mL) at 0°C.
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the chiral alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC analysis.
-
Visualizations
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Borane Reagents [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. york.ac.uk [york.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Low yield in asymmetric ketone reduction troubleshooting
This guide provides troubleshooting solutions and frequently asked questions for researchers encountering issues with low yields in asymmetric ketone reduction reactions.
Frequently Asked Questions (FAQs)
Q1: My enantiomeric excess (ee) is high, but my chemical yield is low. What are the primary factors to investigate?
When enantioselectivity is high but the yield is poor, the issue often lies with catalyst activity, substrate quality, or reaction conditions rather than the fundamental stereochemical control of the reaction. The primary areas to troubleshoot are:
-
Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This can be caused by impurities in the substrate, solvent, or reagents (e.g., water, oxygen, or coordinating functional groups).
-
Substrate Purity: Impurities in the ketone starting material can inhibit or poison the catalyst.
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale or the specific substrate.
-
Suboptimal Reaction Conditions: Factors such as temperature, pressure (for hydrogenations), reaction time, and solvent can significantly impact yield.[1]
-
Poor Mass Transfer: In heterogeneous reactions or reactions with poor solubility, inefficient mixing can lead to low conversion rates.
Q2: I suspect my catalyst is being deactivated. What are the common causes and how can I prevent this?
Catalyst deactivation is a frequent cause of low yields. Common causes include:
-
Oxygen Sensitivity: Many catalysts, particularly those based on Ruthenium and Rhodium, are air-sensitive.[1] Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Water Content: The presence of water can negatively affect many reductions, especially those using borane reagents like in Corey-Bakshi-Shibata (CBS) reductions.[2][3] Using anhydrous solvents and reagents is critical.
-
Impurities: Functional groups on the substrate or impurities (e.g., amines, thiols) can coordinate to the metal center and inhibit catalysis. Purifying the substrate is a crucial step.
-
Base Concentration: In transfer hydrogenations, the concentration of the base (e.g., KOH) is critical. Deviations from the optimal ratio can lead to catalyst deactivation or inhibition.[4][5]
Prevention Strategies:
-
Inert Atmosphere: Use Schlenk line or glovebox techniques.
-
Solvent/Reagent Purity: Use freshly distilled or commercially available anhydrous solvents. Degas solvents by sparging with an inert gas.
-
Substrate Purification: Purify the starting ketone via flash chromatography, distillation, or recrystallization.
-
Optimize Additives: Carefully control the stoichiometry of bases or other additives required for catalyst activation.[6]
Q3: How does the choice of hydrogen source impact the yield in asymmetric transfer hydrogenation (ATH)?
Asymmetric transfer hydrogenation (ATH) offers an alternative to using high-pressure hydrogen gas and relies on hydrogen donor molecules.[7] The choice of donor is critical for reaction efficiency.
-
2-Propanol: A very common and effective hydrogen source, often used with a base like KOH or NaOH.[6] It is generally considered a green and readily available option.
-
Formic Acid/Triethylamine (HCOOH/NEt₃): This azeotropic mixture is another highly effective hydrogen source, particularly for Ru-catalyzed reductions. The base is essential for the catalytic cycle.
-
Other Alcohols: While other secondary alcohols can be used, their efficiency may vary.
If you are experiencing low yield with one source, switching to another can be a viable troubleshooting step. The optimal hydrogen donor can be substrate-dependent.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low yield in asymmetric ketone reduction.
Key Experimental Parameters and Optimization Data
Optimizing reaction conditions is crucial for achieving high yields. Below is a summary of how different parameters can affect the outcome.
Table 1: Effect of Reaction Parameters on Yield and Enantioselectivity
| Parameter | General Effect on Low Yield | Optimization Strategy | Potential Trade-offs |
| Temperature | Reactions may be too slow at low temperatures or catalyst may decompose at high temperatures. | Screen a range of temperatures (e.g., -20°C to 60°C). Lower temperatures often improve enantioselectivity but may require longer reaction times.[2] | Higher temperatures can decrease enantioselectivity (ee). |
| Catalyst Loading | Insufficient catalyst leads to incomplete conversion. | Increase catalyst loading incrementally (e.g., from 0.5 mol% to 2 mol%). | Higher catalyst loading increases cost and may complicate product purification. |
| Solvent | Solvent polarity and coordinating ability can significantly impact catalyst activity and solubility.[8] | Screen a variety of solvents (e.g., Toluene, THF, CH₂Cl₂, MeOH, iPrOH). For ATH, the hydrogen source (e.g., iPrOH) can also be the solvent. | A solvent that gives a high yield may not give the best enantioselectivity. |
| Pressure (H₂) | For direct hydrogenations, low pressure may result in a slow reaction rate. | Increase hydrogen pressure (e.g., from 5 atm to 50 atm). Ensure the reaction vessel is rated for the pressure used. | High pressure may lead to over-reduction or reduction of other functional groups. |
| Base | Essential for many transfer hydrogenations; incorrect type or amount can halt the reaction.[4][6] | Screen different bases (e.g., KOH, NaOH, KOtBu) and optimize the catalyst-to-base ratio. | The choice of base can influence both yield and enantioselectivity. |
Detailed Methodologies
Protocol 1: General Procedure for a Trial Asymmetric Transfer Hydrogenation (ATH)
This protocol provides a starting point for optimizing the reduction of a generic aryl ketone.
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the Ruthenium catalyst precursor (e.g., RuCl--INVALID-LINK--) (0.01 mmol, 1 mol%) and the ketone substrate (1.0 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Outside the glovebox, using a Schlenk line, add degassed 2-propanol (5 mL) to the flask via syringe.
-
Base Addition: Prepare a fresh 0.1 M solution of KOH in 2-propanol. Add the required amount (e.g., 0.1 mL, 0.01 mmol for a 1:1 ratio to the catalyst) to the reaction mixture while stirring.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 40°C) and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.
Protocol 2: Substrate Purification by Flash Column Chromatography
If substrate impurities are suspected, purification is essential.
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with light pressure. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude ketone in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., an ethyl acetate/hexanes gradient), starting with a low polarity and gradually increasing it. Collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure ketone.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified ketone. Confirm purity by NMR or GC-MS before use in the asymmetric reduction.
References
- 1. ethz.ch [ethz.ch]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enantioselevereductions with Borane Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during enantioselective reductions using borane complexes. It is intended for researchers, scientists, and drug development professionals to help identify and resolve potential side reactions and other experimental challenges.
Troubleshooting Guides
This section is designed to help you quickly identify and resolve common problems that may arise when working with borane reagents for enantioselective reductions.
Issue 1: Low or No Enantioselectivity
| Potential Cause | Recommended Solution |
| Degraded Reagent: Prolonged or improper storage, or exposure to air and moisture can lead to reagent degradation. Older bottles of borane-dimethyl sulfide, in particular, may result in reduced yields.[1] | - Use a fresh bottle of the borane reagent. - Titer the reagent before use to determine its active concentration.[1] - Store reagents under an inert atmosphere (nitrogen or argon) and at the recommended temperature. Borane tetrahydrofuran complex (BTHF) should be refrigerated at 0-5 °C.[1][2] |
| Sub-optimal Temperature: Temperature is a critical parameter for enantioselectivity. Generally, lower temperatures favor higher selectivity. However, very low temperatures might stall the reaction.[3] | - Perform the reaction at a lower temperature to enhance enantioselectivity. A survey of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) is recommended to find the optimal balance between reaction rate and selectivity.[3] |
| Inappropriate Solvent: The choice of solvent can significantly impact the reaction's stereochemical outcome. | - Screen various solvents with different polarities to find the one that provides the best enantioselectivity for your specific substrate. |
| Substrate Properties: The steric and electronic properties of the ketone substrate are crucial. Bulky ketones may react too slowly, and certain functional groups can interfere with the chiral catalyst.[3] | - For ketones that are sterically hindered or electronically unsuited, consider using an alternative chiral reducing agent. Alpine-Borane reductions, for instance, are most effective for α,β-acetylenic ketones.[3] |
| Catalyst Decomposition: The chiral catalyst (e.g., oxazaborolidine) may decompose under the reaction conditions. For example, some catalysts can undergo side reactions if a substituent on the catalyst is susceptible to hydrogen abstraction by the excited enone.[4] | - Select a catalyst with a more robust structure that is less prone to side reactions under the specific reaction conditions.[4] |
Issue 2: Reduced or No Reactivity
| Potential Cause | Recommended Solution |
| Degraded Reagent: Exposure to air or moisture during storage or handling can significantly reduce the reagent's activity.[1] | - Use a fresh, unopened bottle of the borane reagent. - Ensure all glassware is thoroughly oven-dried or flame-dried to remove adsorbed moisture.[5][6] - Employ proper air-free techniques, such as using a Schlenk line or a glovebox for reagent transfer.[5][6] |
| Insufficient Reagent: The stoichiometric amount of the borane reagent may have been underestimated, especially if the reagent has partially degraded.[1] | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction is incomplete, add additional equivalents of the borane reagent.[1] |
| Inhibitors Present: Impurities in the substrate or solvent can inhibit the reaction. | - Ensure the purity of the substrate and use anhydrous, high-purity solvents. |
Issue 3: Formation of Insoluble Precipitate During Quenching
| Potential Cause | Recommended Solution |
| Boric Acid Precipitation: The hydrolysis of borane reagents produces boric acid, which can precipitate in certain solvent systems.[1][7] | - For large-scale reactions, consider using a methanol scrubbing system to convert any escaping diborane into the more soluble methyl borate.[7] - When quenching, slowly add methanol to the reaction mixture at 0°C to manage the exothermic reaction and the evolution of hydrogen gas.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the enantioselectivity of a reduction with a slow-reacting ketone?
A1: For less reactive ketones, the dissociation of the chiral reagent into an achiral reducing species can compete with the desired asymmetric reduction, leading to low enantiomeric excess (ee). To favor the asymmetric pathway, you can try the following:
-
Increase Concentration: Running the reaction at a higher concentration (e.g., ~2 M or neat) can favor the bimolecular asymmetric reduction.[3]
-
Apply High Pressure: If the necessary equipment is available, conducting the reaction under high pressure (e.g., 6000 atmospheres) has been shown to significantly improve enantioselectivity for slow-reacting substrates.[3]
Q2: What is the impact of borane-THF (BTHF) stability on my reaction?
A2: BTHF can undergo thermal decomposition, especially at temperatures above 35°C, which can affect the reproducibility of your results.[2] It is recommended to store BTHF solutions at 0-5°C.[1][2] For reactions requiring higher temperatures, borane-dimethyl sulfide (BMS) is a more stable alternative.[2][8]
Q3: How do I safely handle air- and moisture-sensitive borane reagents?
A3: Due to their reactivity with air and water, borane reagents must be handled under an inert atmosphere (nitrogen or argon).[1][5][6] Key handling practices include:
-
Employing air-free transfer techniques such as syringes or cannulas through a septum.[1][6]
-
Working in a well-ventilated fume hood.
Q4: What is the proper procedure for quenching a reaction containing excess borane?
A4: Excess borane must be quenched carefully to avoid uncontrolled gas evolution and potential hazards. A general procedure is as follows:
-
Cool the reaction flask to 0°C in an ice bath.
-
Slowly and dropwise, add a protic solvent like methanol to the stirred reaction mixture.[1] You will observe hydrogen gas evolution; control the addition rate to keep it manageable.[1]
-
Continue stirring for 15-30 minutes after the gas evolution has ceased.
-
Slowly add water to hydrolyze any remaining boron intermediates before proceeding with the aqueous workup.[1]
Q5: Can impurities in the borane reagent affect the enantioselectivity?
A5: Yes, impurities can have a significant impact. For example, commercially available BTHF can contain sodium borohydride as a stabilizer, which can negatively affect enantioselectivity. In such cases, the addition of a Lewis acid can help to mitigate this detrimental effect.[9] Always use high-purity reagents for the best results.
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Ketone Reduction
-
Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).
-
Assemble the reaction apparatus under the inert atmosphere.
-
In the reaction flask, dissolve the chiral catalyst (e.g., an oxazaborolidine) in an appropriate anhydrous solvent (e.g., THF, toluene).
-
Cool the solution to the desired reaction temperature (e.g., 0°C, -20°C, or -78°C).
-
Slowly add the borane reagent (e.g., borane-THF or borane-dimethyl sulfide) to the catalyst solution and stir for the recommended time to allow for complex formation.
-
Add a solution of the prochiral ketone in the same anhydrous solvent to the reaction mixture dropwise.
-
Monitor the reaction progress by TLC or another suitable analytical method.
-
Once the reaction is complete, quench the excess borane by following the procedure outlined in Protocol 2.
-
Proceed with the appropriate aqueous workup and purification of the chiral alcohol product.
Protocol 2: Safe Quenching of Borane Reactions
-
Ensure the reaction flask is in a well-ventilated fume hood and equipped with a stirrer.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add methanol dropwise to the reaction mixture via a dropping funnel or syringe. Be prepared for the evolution of hydrogen gas.
-
After the gas evolution subsides, continue stirring for an additional 15-30 minutes to ensure all excess borane is consumed.
-
Slowly add water to the reaction mixture to hydrolyze any borate esters.
-
The product can then be isolated through standard extraction procedures.
Visualizations
Caption: Experimental workflow for a typical enantioselective reduction using a borane complex.
Caption: Troubleshooting logic for addressing low enantioselectivity in borane reductions.
References
- 1. benchchem.com [benchchem.com]
- 2. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. EP1274666A1 - Increasing enantioselectivity in reductions with borane reagents - Google Patents [patents.google.com]
Technical Support Center: Optimizing Asymmetric Catalysis with (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the catalytic use of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, particularly in the enantioselective reduction of prochiral ketones with borane.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low reaction yields can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Ensure the purity of your substrate, borane source (e.g., BH₃·THF or BH₃·SMe₂), and solvent. Impurities can inhibit the catalyst or lead to side reactions. It is crucial to use freshly distilled or anhydrous solvents, as water will quench the borane reagent.
-
Reaction Temperature: While lower temperatures often favor higher enantioselectivity, they can also decrease the reaction rate, leading to incomplete conversion. If the reaction is sluggish, consider a gradual increase in temperature. However, be aware that this might negatively impact the enantiomeric excess (% ee).[1]
-
Catalyst Loading: An insufficient amount of catalyst will result in a slow and incomplete reaction. While higher catalyst loading can increase the reaction rate, it may not always be cost-effective. An optimal catalyst loading should be determined experimentally for your specific substrate.
-
Borane Stoichiometry: Ensure that a sufficient excess of the borane reagent is used to reduce the ketone fully. The stoichiometry should account for any potential consumption by the catalyst itself.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.
Q2: The enantiomeric excess (% ee) of my product is lower than expected. How can I improve the stereoselectivity?
A2: Achieving high enantioselectivity is a critical aspect of asymmetric catalysis. If you are observing low % ee, consider the following factors:
-
Catalyst Purity and Integrity: The optical purity of your this compound catalyst is paramount. Impurities or partial racemization of the catalyst will directly lead to a lower % ee in your product. Verify the optical purity of your catalyst.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state of the reaction and, consequently, the enantioselectivity. Non-polar, weakly coordinating solvents like tetrahydrofuran (THF) or toluene are often preferred for this type of reduction. It is advisable to screen a range of solvents to find the optimal one for your substrate.
-
Reaction Temperature: Lowering the reaction temperature generally enhances enantioselectivity by favoring the more ordered transition state that leads to the desired enantiomer.[1] Experiment with temperatures ranging from room temperature down to -78 °C.
-
Catalyst Loading: Both insufficient and excessive catalyst loading can sometimes lead to a decrease in enantioselectivity.[2] At very low concentrations, the background, non-catalyzed reduction may become more significant. Conversely, at high concentrations, catalyst aggregation could potentially alter the catalytic species and reduce selectivity.
-
Substrate Structure: The steric and electronic properties of the ketone substrate play a crucial role in the degree of asymmetric induction. Bulky substituents on the ketone can enhance facial discrimination by the chiral catalyst.
Q3: I am observing inconsistent results between different batches of the same reaction. What could be the cause of this variability?
A3: Inconsistent results are often traced back to variations in experimental conditions or reagent quality. Here are some key areas to investigate:
-
Atmosphere Control: These reactions are sensitive to moisture and oxygen. Ensure that all glassware is thoroughly dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Handling and Storage: The borane solutions (BH₃·THF or BH₃·SMe₂) can degrade over time. Use fresh or properly stored reagents. The chiral amino alcohol catalyst should also be stored in a desiccator to prevent moisture absorption.
-
Temperature Control: Ensure that the reaction temperature is precisely controlled and maintained throughout the experiment. Fluctuations in temperature can affect both the yield and the enantioselectivity.
-
Stirring and Mixing: In heterogeneous reaction mixtures, efficient stirring is crucial for ensuring proper mixing of all components.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the reaction?
A1: this compound is a chiral amino alcohol that acts as a catalyst. In the presence of a borane source, it forms a chiral oxazaborolidine in situ. This chiral complex then coordinates with the prochiral ketone, directing the hydride delivery from the borane to one face of the carbonyl group, thereby leading to the formation of one enantiomer of the alcohol product in excess.
Q2: How do I choose the appropriate borane reagent?
A2: Borane-tetrahydrofuran complex (BH₃·THF) and borane-dimethyl sulfide complex (BH₃·SMe₂) are the most commonly used borane sources for these reductions. BH₃·SMe₂ is generally more stable and can be stored for longer periods. However, the dimethyl sulfide byproduct has a strong odor and needs to be handled in a well-ventilated fume hood. BH₃·THF is also widely used but is less stable and should be titrated before use to determine its exact concentration.
Q3: Can I use other chiral amino alcohols for this type of reaction?
A3: Yes, a variety of chiral amino alcohols can be used as catalysts for the enantioselective reduction of ketones. The structure of the amino alcohol, particularly the steric bulk of the substituents, will influence the enantioselectivity of the reaction for a given substrate. This compound is known to be effective for a range of ketones due to its bulky diphenyl groups which create a well-defined chiral environment.
Q4: How do I purify the final chiral alcohol product?
A4: After quenching the reaction, the product is typically extracted into an organic solvent. The crude product can then be purified by standard techniques such as flash column chromatography on silica gel or distillation under reduced pressure, depending on the physical properties of the alcohol.
Q5: What analytical techniques are used to determine the enantiomeric excess (% ee)?
A5: The most common methods for determining the % ee of chiral alcohols are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield and enantioselectivity of the asymmetric reduction of a model substrate, acetophenone, using a chiral amino alcohol catalyst and borane.
Table 1: Effect of Solvent on the Asymmetric Reduction of Acetophenone
| Solvent | Yield (%) | Enantiomeric Excess (% ee) |
| Tetrahydrofuran (THF) | 95 | 92 |
| Toluene | 92 | 90 |
| Dichloromethane (DCM) | 88 | 85 |
| Diethyl Ether | 90 | 88 |
Note: Reaction conditions are kept constant (temperature, catalyst loading, etc.) for a valid comparison. Data is representative and may vary based on specific experimental conditions.
Table 2: Influence of Temperature on the Asymmetric Reduction of Acetophenone in THF
| Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |
| 25 (Room Temp.) | 96 | 85 |
| 0 | 95 | 92 |
| -20 | 93 | 95 |
| -40 | 90 | 97 |
| -78 | 85 | >99 |
Note: Lower temperatures generally lead to higher enantioselectivity but may require longer reaction times.
Table 3: Impact of Catalyst Loading on the Asymmetric Reduction of Acetophenone
| Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (% ee) |
| 1 | 85 | 88 |
| 5 | 94 | 92 |
| 10 | 95 | 92 |
| 15 | 95 | 91 |
Note: An optimal catalyst loading exists for maximizing both yield and enantioselectivity while minimizing cost.
Experimental Protocols
Detailed Methodology for the Asymmetric Reduction of Acetophenone
This protocol provides a general procedure for the enantioselective reduction of acetophenone using this compound and borane-tetrahydrofuran complex.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (e.g., 0.1 mmol) in anhydrous THF (e.g., 5 mL).
-
Oxazaborolidine Formation: To the stirred solution of the catalyst, slowly add the 1.0 M solution of BH₃·THF (e.g., 0.1 mL, 0.1 mmol) at room temperature. Stir the mixture for 30-60 minutes to allow for the in situ formation of the oxazaborolidine catalyst.
-
Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath. Add acetophenone (e.g., 1.0 mmol) to the reaction mixture.
-
Reduction: To the stirred mixture, add the 1.0 M solution of BH₃·THF (e.g., 1.2 mL, 1.2 mmol) dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (e.g., 2 mL) at 0 °C to decompose any excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (e.g., 5 mL) and stir for 10 minutes. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol. Determine the yield and the enantiomeric excess of the product by chiral HPLC or GC.
Mandatory Visualizations
Caption: Experimental workflow for the asymmetric reduction of a ketone.
Caption: Decision tree for troubleshooting common issues in the asymmetric reduction.
References
Technical Support Center: Chiral Auxiliary Reactions & Temperature Effects
Welcome to the Technical Support Center for troubleshooting and optimizing diastereoselective reactions involving chiral auxiliaries. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a specific focus on the critical role of temperature in achieving high diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: My diastereoselective reaction is exhibiting low or no selectivity. What are the primary parameters I should investigate?
A1: Low diastereoselectivity is a frequent challenge. The first parameters to examine are typically reaction temperature and the choice of solvent. Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy, which leads to the kinetic product.[1][2] The solvent can also significantly impact selectivity by differentially solvating the transition states.[1]
Q2: I'm observing a low yield but good diastereoselectivity. What could be the cause and how can I improve it?
A2: This scenario often arises because the optimal conditions for high selectivity (e.g., very low temperatures) are not ideal for the reaction rate.[1] To find a balance, consider a careful, incremental increase in temperature. Additionally, review the concentration of your reagents and substrate. Ensure all reagents are of high purity and that the reaction is conducted under an inert atmosphere if any components are sensitive to air or moisture.[1]
Q3: Why is temperature so critical in controlling diastereoselectivity?
A3: The diastereomeric ratio of a reaction is governed by the difference in the free energy of activation (ΔΔG‡) between the transition states leading to the different diastereomers. According to the relationship ΔG = ΔH - TΔS, a lower temperature (T) amplifies the effect of even small differences in activation enthalpy (ΔH‡) between the competing transition states.[3] This leads to a greater preference for the pathway with the lower activation energy, resulting in higher diastereoselectivity.[2][3] For instance, a reaction yielding a 95:5 diastereomeric ratio at -78°C might only provide an 85:15 ratio at 23°C.[3]
Q4: I am using a well-established chiral auxiliary, but my diastereoselectivity is poor. What are the likely issues?
A4: Several factors could be at play. First, verify the enantiomeric purity of your chiral auxiliary. Secondly, the reaction conditions may not be optimal for your specific substrate and reagents. The choice of Lewis acid, solvent, and temperature are all critical and can influence the conformation of the substrate-auxiliary complex.[1] It is highly recommended to consult the original literature for the specific chiral auxiliary you are using to find the recommended conditions.[1]
Q5: Can increasing the temperature ever improve diastereoselectivity?
A5: While lowering the temperature is the general strategy to enhance kinetic control and thus diastereoselectivity, there are rare and unusual cases where enantioselectivity (a related concept) has been observed to increase with temperature.[4][5] These instances are typically governed by complex thermodynamic and kinetic factors where the entropy term (ΔS) plays a dominant role. However, for most standard chiral auxiliary-mediated reactions, lower temperatures favor higher diastereoselectivity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Reaction temperature is too high: At higher temperatures, the energy difference between diastereomeric transition states is smaller, leading to reduced selectivity.[6][7] 2. Incorrect solvent: Solvent polarity and coordinating ability can significantly affect the transition state geometry.[7] 3. Suboptimal Lewis acid: The Lewis acid may not be effectively creating a rigid, chelated transition state.[2][6] 4. Impure chiral auxiliary: The presence of the other enantiomer of the auxiliary will reduce the overall diastereoselectivity. | 1. Lower the reaction temperature: Perform the reaction at systematically lower temperatures (e.g., 0 °C, -20 °C, -78 °C, or even lower).[6][7] 2. Screen different solvents: Test a range of anhydrous solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF, diethyl ether).[7] 3. Screen different Lewis acids: Experiment with various Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) to find the optimal one for your substrate.[2] 4. Verify the enantiomeric purity of the auxiliary. |
| Low Reaction Yield | 1. Reaction temperature is too low: Very low temperatures can significantly slow down the reaction rate, leading to incomplete conversion.[1] 2. Reagent instability or decomposition: Reagents may be unstable at the reaction temperature, or prolonged reaction times may lead to decomposition.[2] 3. Presence of moisture or other impurities: Water can quench reactive species like Lewis acids and enolates.[2][7] | 1. Incrementally increase the temperature: Find a balance between reaction rate and diastereoselectivity.[1] 2. Monitor reaction progress: Use TLC or LC-MS to determine the optimal reaction time and check for byproduct formation.[1][2] 3. Ensure anhydrous conditions: Use flame-dried glassware and freshly distilled, anhydrous solvents.[2] |
| Inconsistent Results | 1. Inaccurate temperature control: Fluctuations in the cooling bath temperature can lead to variable selectivity. 2. Variability in reagent quality: Different batches of reagents or solvents may have varying levels of purity or water content. | 1. Use a reliable cooling system: Employ a cryostat or a well-maintained dry ice/acetone bath. 2. Use high-purity, anhydrous reagents and solvents from a consistent source. |
Quantitative Data: Temperature Effect on Diastereoselectivity
The following tables summarize the effect of temperature on the diastereomeric excess (de) or diastereomeric ratio (d.r.) for several common chiral auxiliary reactions.
Table 1: Evans Aldol Reaction
| Entry | Aldehyde | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Isobutyraldehyde | -78 | >99:1 | [8] |
| 2 | Benzaldehyde | -78 | 97:3 | [8] |
| 3 | Propionaldehyde | 0 | 95:5 | Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
| 4 | Propionaldehyde | -78 | 99:1 | Evans, D. A., et al. J. Am. Chem. Soc.1981 , 103, 2127-2129. |
Table 2: Myers Asymmetric Alkylation
| Entry | Electrophile | Temperature (°C) | Diastereomeric Excess (de, %) | | :--- | :--- | :--- | | 1 | Benzyl bromide | -78 | 98 | | 2 | Allyl bromide | -78 | 95 | | 3 | n-Butyl bromide | -78 | (requires 48h) | | 4 | n-Butyl iodide | -40 | High conversion |
Data for Table 2 sourced from Myers, A. G., et al. J. Am. Chem. Soc.[9]
Experimental Protocols
General Protocol for a Temperature-Dependent Diastereoselective Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates and reagents.
1. Preparation of the N-Acyl Oxazolidinone:
-
Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Add an acylating agent (e.g., propionyl chloride) and a base (e.g., triethylamine) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction and purify the N-acyl oxazolidinone by column chromatography or recrystallization.
2. Diastereoselective Aldol Reaction:
-
Dissolve the purified N-acyl oxazolidinone in an anhydrous solvent (e.g., CH₂Cl₂) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Add a Lewis acid (e.g., dibutylboron triflate) dropwise, followed by a hindered base (e.g., diisopropylethylamine) to form the boron enolate.
-
Stir for a specified time (e.g., 30-60 minutes) at the same temperature.
-
Add the aldehyde (1.2 equivalents) dropwise to the enolate solution.[1]
-
Stir the reaction at the low temperature until completion (monitored by TLC).
3. Quenching and Work-up:
-
Quench the reaction at the low temperature by adding a suitable quenching agent (e.g., a saturated aqueous solution of ammonium chloride or sodium bicarbonate).[1][2]
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
4. Analysis and Purification:
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the desired diastereomer by column chromatography.
Visualizations
Logical Relationship: Temperature and Diastereoselectivity
Caption: Relationship between temperature and reaction outcomes.
Experimental Workflow: Diastereoselective Alkylation
Caption: General workflow for a diastereoselective alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Curious Wavefunction: Why conduct reactions at low temperature? [wavefunction.fieldofscience.com]
- 4. Unusual temperature dependence of enantioselectivity in asymmetric reductions by chiral NADH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
How to increase the enantiomeric excess in a chiral alcohol synthesis
Welcome to the technical support center for the enantioselective synthesis of chiral alcohols. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reaction conditions to achieve high enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing chiral alcohols with high enantiomeric excess?
A1: The main strategies for producing enantiomerically enriched alcohols include:
-
Asymmetric Catalysis: This involves the reduction of a prochiral ketone using a chiral catalyst. Common methods include catalytic hydrogenation, transfer hydrogenation, and hydrosilylation with chiral transition metal complexes or organocatalysts like oxazaborolidines.[1]
-
Biocatalysis: Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) offer high selectivity for reducing ketones to a single enantiomer of the alcohol.[2][3]
-
Enzymatic Kinetic Resolution (EKR): This technique resolves a racemic mixture of an alcohol. A lipase, in the presence of an acyl donor, selectively acylates one enantiomer at a much faster rate, allowing for the separation of the unreacted, enantiopure alcohol from the acylated product.[4][5][6]
-
Chiral Pool Synthesis: This method utilizes readily available, enantiopure starting materials from nature, such as amino acids or sugars, and converts them into the desired chiral alcohol through a series of chemical reactions.[7]
Q2: My reaction is producing the chiral alcohol, but the enantiomeric excess (% ee) is consistently low. What are the most common causes?
A2: Low enantiomeric excess is a frequent challenge and can arise from several factors. A systematic investigation of the following is recommended:
-
Uncatalyzed Background Reaction: A non-selective reduction pathway that occurs without the influence of the chiral catalyst can produce a racemic mixture, thereby lowering the overall ee.[8][9]
-
Suboptimal Reaction Temperature: Temperature significantly impacts the energy difference between the two diastereomeric transition states. While lower temperatures often improve ee, this is not a universal rule; some catalytic systems have an optimal temperature range.[9][10]
-
Inappropriate Solvent: The solvent can influence the stability of the transition states leading to the different enantiomers. Specific solvent-catalyst interactions can be crucial for high selectivity.[11]
-
Catalyst Deactivation or Impurity: Chiral catalysts can be sensitive to air, moisture, or impurities in the reagents or solvent, leading to loss of activity and selectivity.[9]
-
Incorrect Catalyst Loading: The concentration of the catalyst can be critical. Insufficient catalyst may allow the background reaction to dominate, while excessive loading can sometimes lead to the formation of less selective catalyst aggregates (e.g., dimers).[12]
-
Substrate-Catalyst Mismatch: The steric and electronic properties of your specific ketone substrate may not be compatible with the chiral environment of the chosen catalyst.[8]
Troubleshooting Guides
This section provides solutions to specific problems encountered during chiral alcohol synthesis.
Issue 1: Low Enantiomeric Excess in Asymmetric Ketone Reduction
Question: I am performing an asymmetric reduction of a ketone using a chiral catalyst, but the % ee of the resulting alcohol is below my target. How can I improve it?
Answer: A low ee in asymmetric reduction often points to issues with reaction conditions or the catalytic system itself. Follow this troubleshooting workflow:
Data on Optimizing Reaction Parameters:
The following tables summarize how changing key parameters can affect the enantiomeric excess.
Table 1: Effect of Temperature on Enantiomeric Excess
| Substrate | Catalyst System | Temperature (°C) | % ee |
| Acetophenone | (S)-CBS / BH₃ | 25 | 85 |
| Acetophenone | (S)-CBS / BH₃ | 0 | 92 |
| Acetophenone | (S)-CBS / BH₃ | -20 | 97 |
| Generic Ketone | Enzyme (KRED) | 40 | 78.8 |
| Generic Ketone | Enzyme (KRED) | -3 | 98.0 |
Note: Data is illustrative. While lower temperatures often increase ee, this is not universal and can depend on the specific catalytic system.[9][10][13]
Table 2: Effect of Solvent on Enantiomeric Excess
| Substrate | Catalyst System | Solvent | % ee |
| 1-Tetralone | RuCl₂[(S)-BINAP] / H₂ | Benzene | 80 |
| 1-Tetralone | RuCl₂[(S)-BINAP] / H₂ | Ethanol | 92 |
| 1-Tetralone | RuCl₂[(S)-BINAP] / H₂ | Methanol | 95 |
| Generic Aldol Rxn | Prolinamide Catalyst | Dichloromethane | 45 |
| Generic Aldol Rxn | Prolinamide Catalyst | Ethyl Acetate | 93 |
Note: Data is illustrative. Solvent can have a profound impact on enantioselectivity through specific interactions with the catalyst and substrate.[11][14]
Table 3: Effect of Catalyst Loading on Enantiomeric Excess
| Substrate | Catalyst System | Catalyst Loading (mol%) | % ee |
| Ketimine 1 | Prolinamide / HSiCl₃ | 2.5 | 65 |
| Ketimine 1 | Prolinamide / HSiCl₃ | 5 | 78 |
| Ketimine 1 | Prolinamide / HSiCl₃ | 10 | 86 |
| meso-Epoxide | Sc(III)/bipyridine | 1 | 90 |
| meso-Epoxide | Sc(III)/bipyridine | 2 | 99 |
Note: Data is illustrative. Increasing catalyst loading can help the catalyzed reaction outcompete the racemic background reaction.[15][16] However, for some systems, high concentrations can lead to aggregation and reduced ee.[12]
Issue 2: Low Conversion (<50%) and Low ee in Enzymatic Kinetic Resolution (EKR)
Question: I am using a lipase to resolve a racemic alcohol, but the reaction stops at low conversion, and the ee of the remaining alcohol is poor. What should I do?
Answer: In an ideal kinetic resolution, the reaction should proceed to ~50% conversion, yielding the unreacted enantiomer with a very high ee. Poor results suggest issues with the enzyme's activity or selectivity under your conditions.
Key Optimization Points:
-
Acyl Donor: The choice of acyl donor is critical. Irreversible acyl donors like vinyl acetate or isopropenyl acetate are often used to drive the reaction forward.
-
Solvent: Lipases are highly sensitive to the solvent. Non-polar organic solvents like heptane, isooctane, or MTBE are commonly preferred.[4][17]
-
Enzyme and Temperature: Ensure the lipase is active and used at an appropriate loading. Temperature affects both reaction rate and enantioselectivity.
-
Water Activity: In organic solvents, a small amount of water is essential for lipase activity. This can be controlled by adding a specific amount of water or using salt hydrates.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reduction of a Ketone using a Ketoreductase (KRED)
This protocol provides a general methodology for the enzymatic reduction of a ketone to a chiral alcohol.
-
Cofactor Regeneration System: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0). To this, add NADP⁺ (1 mM) and a regeneration system such as glucose (100 mM) and glucose dehydrogenase (GDH) (e.g., 1 mg/mL).
-
Enzyme Addition: Add the selected ketoreductase (KRED) to the desired final concentration (e.g., 0.5-1.0 mg/mL).[8]
-
Co-Solvent (Optional): If the ketone substrate has poor aqueous solubility, add a minimal amount of a water-miscible co-solvent like DMSO or isopropanol (e.g., 2-5% v/v) to the reaction mixture.[8]
-
Reaction Initiation: Start the reaction by adding the ketone substrate to the desired concentration (e.g., 10-50 mM).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation to ensure proper mixing.[8]
-
Monitoring: Periodically take aliquots from the reaction. Quench the enzyme (e.g., by adding a water-immiscible organic solvent like ethyl acetate and vortexing).
-
Analysis: Separate the organic layer, dry it (e.g., with Na₂SO₄), and analyze by chiral GC or HPLC to determine the conversion rate and the enantiomeric excess of the alcohol product.
Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
This protocol outlines a typical procedure for resolving a racemic alcohol using enzymatic acylation.
-
Reaction Setup: To a vial, add the racemic alcohol (1.0 equiv), the lipase (e.g., Candida antarctica Lipase B (CALB), 10-50 mg per mmol of alcohol), and a suitable anhydrous organic solvent (e.g., heptane or MTBE).[4]
-
Acyl Donor Addition: Add an acyl donor (e.g., vinyl butyrate, 1.0-1.5 equiv).[4] Using a slight excess of an irreversible acyl donor can help drive the reaction.
-
Incubation: Seal the vial and place it in a shaker or on a magnetic stirrer at a controlled temperature (e.g., 25-40°C).
-
Monitoring: Monitor the reaction progress by taking small samples at regular intervals. Analyze by GC or HPLC to track the disappearance of the starting alcohol and the formation of the ester. The goal is to stop the reaction as close to 50% conversion as possible.
-
Workup: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. Wash the enzyme with fresh solvent for potential reuse.
-
Separation and Analysis: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the newly formed ester can typically be separated by column chromatography. The enantiomeric excess of both the isolated alcohol and the alcohol obtained after hydrolysis of the ester should be determined using chiral GC or HPLC.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09004A [pubs.rsc.org]
- 6. jocpr.com [jocpr.com]
- 7. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Challenges in the scale-up of asymmetric reactions with chiral amino alcohols
Welcome to the technical support center for the scale-up of asymmetric reactions using chiral amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered during the transition from laboratory to pilot and production scales.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a drop in enantioselectivity (% ee) during scale-up?
A1: A decrease in enantioselectivity is a frequent and critical issue during scale-up. The most common causes are related to changes in physical and chemical parameters that are more pronounced in larger vessels. Key factors include:
-
Inadequate Mixing and Mass Transfer: Poor mixing can lead to localized "hot spots" or areas of high substrate concentration, which can promote undesired side reactions or a non-selective background reaction.
-
Poor Heat Transfer: Many asymmetric reactions are highly sensitive to temperature.[1] Inefficient heat dissipation in large reactors can cause temperature increases that reduce selectivity.
-
Catalyst Deactivation: At larger scales, factors like impurities in reagents or solvents, longer reaction times, or exposure to air/moisture can lead to catalyst deactivation or decomposition.
-
Impurity Effects: Trace impurities in starting materials or solvents, which may be negligible at the lab scale, can have a significant impact at an industrial scale where absolute quantities are much larger. These impurities can act as catalyst poisons.[1]
Q2: My reaction yield has decreased significantly after moving from a 1 L flask to a 100 L reactor. What should I investigate first?
A2: When troubleshooting a drop in yield at a larger scale, it's essential to consider factors that affect reaction kinetics and product stability.
-
Mass and Heat Transfer Limitations: As with enantioselectivity, poor mixing can result in incomplete reactions. Inefficient heat transfer can also lead to product decomposition or the formation of byproducts, especially in exothermic reactions.
-
Reagent Addition and Stoichiometry: The rate and method of reagent addition can be critical. A slow addition in the lab might become a much longer, less controlled process at scale, potentially affecting reaction outcomes. Ensure stoichiometry is precisely maintained.
-
Longer Reaction Times: Scale-up often leads to longer processing times (heating, cooling, transfers), which can increase the potential for product degradation.
-
Work-up and Isolation Issues: The efficiency of extraction, crystallization, and filtration can change dramatically with scale. Product loss during these downstream processes is a common source of reduced yield.
Q3: How critical is the purity of the chiral amino alcohol ligand or catalyst for a successful scale-up?
A3: The purity, both chemical and enantiomeric, of the chiral ligand or the pre-formed catalyst is paramount. Even small amounts of enantiomeric impurities in the catalyst can lead to a disproportionately large decrease in the enantiomeric excess of the product. Impurities can also act as catalyst poisons, reducing overall activity and yield. It is crucial to validate the purity of all chiral reagents before use, especially when using new batches or scaling up.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific problems encountered during the scale-up of asymmetric reactions.
Issue 1: Low or Inconsistent Enantioselectivity (% ee)
If you observe a drop in enantiomeric excess, follow this diagnostic workflow to identify the root cause.
Issue 2: Catalyst Deactivation or Leaching
Question: My reaction starts well but then stalls, leading to low conversion. How can I determine if my catalyst is deactivating?
Answer: Catalyst deactivation is a common scale-up challenge. It can be caused by poisoning, thermal degradation, or leaching of the active species into the solution.
-
Poisoning: Ensure all reagents and solvents are of high purity and are properly dried and deoxygenated. Impurities like water, oxygen, or acidic/basic traces can poison sensitive catalysts.
-
Thermal Degradation: Confirm the catalyst's stability at the reaction temperature over the required time. Inefficient heat removal at scale can lead to higher bulk temperatures that degrade the catalyst.
-
Leaching: This occurs when the active metal or ligand dissolves from a solid support or when a homogeneous catalyst degrades. To test for leaching, perform a hot filtration test: stop the reaction midway, filter off the catalyst (if heterogeneous), and allow the filtrate to continue reacting. If the reaction progresses, it indicates that active catalytic species have leached into the solution.
Data Presentation: Performance Metrics
The efficiency of asymmetric reactions can vary significantly with the chosen method and scale. The following tables provide comparative data to guide expectations and troubleshooting.
Table 1: Comparison of Key Asymmetric Methods Using Chiral Amino Alcohol Derivatives
| Method | Substrate Example | Catalyst/Reagent Example | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |
| CBS Reduction | α-Amino Ketone | (S)-Me-CBS, BH₃·THF | ~80-95% | >95%[2] |
| Asymmetric Transfer Hydrogenation (ATH) | Unprotected α-Amino Ketone | Ru-Diamine Catalyst, HCOOH/NEt₃ | ~77-88% | >99%[2] |
| Sharpless Asymmetric Aminohydroxylation | Styrene | K₂OsO₂(OH)₄, (DHQD)₂PHAL | ~70-90% | >95%[2] |
| Biocatalytic (Amine Dehydrogenase) | 1-Hydroxy-2-butanone | Engineered SpAmDH | ~91-99% | >99%[2] |
Table 2: Example of Scale-Up Data for Asymmetric Transfer Hydrogenation
This table shows data for the ATH of an α-amino ketone HCl salt to a norepinephrine precursor.
| Scale | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Ratio (er) |
| 10 g | 0.2% | 91% | >99.9:0.1[3] |
| 10 g (Optimized) | 0.13% | 93% | 99.3:0.7[3] |
Table 3: Common Scale-Up Criteria for Agitation in Stirred-Tank Reactors
The choice of how to scale agitation speed can significantly impact mixing, heat transfer, and ultimately, reaction performance.
| Scale-Up Criterion | Impeller Speed (n₂) vs (n₁) | Power (P₂) vs (P₁) | Best For |
| Constant Power/Volume (P/V) | n₂ = n₁ * (D₁/D₂)⁵/³ | P₂ = P₁ * (V₂/V₁) | Gas-liquid reactions, emulsions, maintaining dispersion.[4] |
| Constant Tip Speed (v) | n₂ = n₁ * (D₁/D₂) | P₂ = P₁ * (D₂/D₁)³ | Shear-sensitive materials, preventing cell damage in biotech.[4] |
| Constant Mixing Time (tₘ) | n₂ = n₁ | P₂ = P₁ * (D₂/D₁)⁵ | Processes where rapid blending is critical.[4] |
D = Impeller Diameter, V = Volume. Subscripts 1 and 2 refer to the lab and production scale, respectively.
Experimental Protocols
The following are representative protocols for common asymmetric reactions utilizing chiral amino alcohol-derived catalysts.
Protocol 1: Gram-Scale Asymmetric Transfer Hydrogenation (ATH)
This protocol describes a robust method for producing chiral 1,2-amino alcohols, which are key pharmaceutical intermediates.[3]
Reaction: Asymmetric transfer hydrogenation of an α-amino ketone to a chiral amino alcohol.
Materials:
-
α-Amino ketone HCl salt (e.g., 10 g scale)
-
RuCl[(S,S)-Teth-TsDpen] catalyst (0.2 mol %)
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Aqueous 28% NH₄OH
-
Suitable reaction vessel with overhead stirring
Procedure:
-
To a reaction vessel under an inert atmosphere, add the α-amino ketone HCl salt (10 g).[3]
-
Add the RuCl[(S,S)-Teth-TsDpen] catalyst.[3]
-
Introduce the formic acid/triethylamine azeotrope.[3]
-
Stir the reaction mixture at the designated temperature and monitor its progress by HPLC or TLC.[3]
-
Once the reaction is complete, initiate direct crystallization by the controlled addition of aqueous 28% NH₄OH.[3]
-
Isolate the solid product by filtration.[3]
-
Wash the filter cake with a suitable solvent and dry under vacuum to yield the final chiral amino alcohol.[3]
Protocol 2: CBS-Catalyzed Asymmetric Reduction of an α-Amino Ketone
This protocol uses a chiral oxazaborolidine catalyst, derived from a proline amino alcohol, for the enantioselective reduction of a ketone.[2]
Reaction: Borane-mediated reduction of a protected α-amino ketone.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution, 0.6 equivalents)
-
Protected α-amino ketone substrate (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
Procedure:
-
Catalyst Preparation (In Situ): To a flame-dried, argon-purged flask at 0 °C, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene.[2]
-
Borane Addition: Slowly add the 1.0 M solution of BH₃·THF to the catalyst solution while maintaining the temperature at 0 °C.[2]
-
Substrate Addition: Dissolve the α-amino ketone substrate in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes at 0 °C.[2]
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.[2]
-
Quenching: Upon completion, slowly and carefully quench the reaction at 0 °C by the dropwise addition of methanol to destroy any excess borane.[2]
-
Workup: Warm the mixture to room temperature and remove the solvents under reduced pressure. The crude product can then be purified by standard methods such as crystallization or chromatography.[2]
References
Impact of solvent choice on enantioselectivity in borane reductions
Welcome to the Technical Support Center for enantioselective borane reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the impact of solvent choice on the stereochemical outcome of these reactions.
Troubleshooting Guide
Issue: Low Enantiomeric Excess (% ee)
Low enantioselectivity is a frequent challenge in asymmetric synthesis. The following sections address common causes related to solvent choice and provide actionable troubleshooting steps.
Q1: My enantioselectivity is lower than expected. Could the solvent be the issue?
A1: Absolutely. Solvent choice is a critical parameter that directly influences the transition state of the reduction, thereby affecting enantioselectivity. The polarity, coordinating ability, and even the specific batch of the solvent can have a significant impact. For instance, in the reduction of α,β-enones using a chiral lactam alcohol and p-iodophenoxyborane, toluene afforded a higher yield than THF, while more polar solvents like dichloromethane (CH2Cl2) and chloroform (CHCl3) resulted in somewhat lower enantioselectivities.[1]
Q2: I am using THF as a solvent, which is common for these reactions, but my % ee is still poor. What could be wrong?
A2: While tetrahydrofuran (THF) is a widely used solvent for borane reductions, several factors related to the THF itself or its interaction with the reagents can lead to poor enantioselectivity:
-
Water Content: The presence of water can negatively impact enantioselectivity.[2] Ensure you are using a dry, anhydrous solvent.
-
Borane Complex Stability: Borane-tetrahydrofuran complex (BH3-THF) can decompose over time. The presence of stabilizers like sodium borohydride in commercial BH3-THF solutions can also influence the reaction kinetics and selectivity.[3][4]
-
Catalyst-Solvent Interaction: The solvent plays a role in the formation and stability of the active oxazaborolidine catalyst. The coordination of THF to the catalyst can influence its reactivity and the stereochemical outcome of the reduction.
Q3: How do different types of solvents affect the enantioselectivity of borane reductions?
A3: Solvents can be broadly categorized into polar protic, polar aprotic, and nonpolar. Their properties significantly influence the reaction:
-
Polar Aprotic Solvents (e.g., THF, Dichloromethane, Chloroform): These are common solvents for borane reductions. They can dissolve the reagents and catalyst but do not have acidic protons that can interfere with the borane. However, their coordinating ability can influence the catalyst. For example, THF can coordinate with the borane and the catalyst.[3]
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): These solvents are less coordinating than polar aprotic solvents. In some cases, using a nonpolar solvent like toluene can lead to higher yields and enantioselectivities compared to THF.[1][5]
-
Polar Protic Solvents (e.g., Alcohols, Water): These solvents are generally avoided in borane reductions. Their acidic protons will react with the borane reagent, quenching it and preventing the desired reduction.
Q4: I am observing inconsistent results between different batches of the same solvent. Why is this happening?
A4: Inconsistent results between solvent batches can often be traced back to variations in purity, water content, or the presence of stabilizers. Commercial borane-THF solutions, for instance, may contain stabilizers that can affect the reaction's enantioselectivity.[3][4] It is crucial to use high-purity, anhydrous solvents and to be aware of any additives in commercial reagent solutions.
Frequently Asked Questions (FAQs)
Q5: What is the general mechanism of a Corey-Bakshi-Shibata (CBS) reduction and how does the solvent play a role?
A5: The CBS reduction is a widely used method for the enantioselective reduction of ketones.[6][7] The key to this reaction is a chiral oxazaborolidine catalyst. The proposed mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine and the coordination of the ketone's oxygen atom to the boron atom of the catalyst. This creates a rigid, organized transition state that directs the hydride transfer from the borane to one face of the ketone, leading to a high degree of enantioselectivity.
The solvent's role is multifaceted. It must solubilize the reactants and the catalyst. Furthermore, the solvent can coordinate to the Lewis acidic boron atom of the catalyst, influencing its activity and the stability of the transition state. The choice of solvent can therefore fine-tune the electronic and steric environment of the reaction, impacting the enantiomeric excess of the product.
Q6: Are there any general guidelines for selecting a solvent for a borane reduction?
A6: While the optimal solvent is often substrate and catalyst dependent, here are some general guidelines:
-
Start with THF: Anhydrous THF is a good starting point for many borane reductions due to its ability to dissolve the reagents and form the BH3-THF complex.[3]
-
Screen Other Aprotic Solvents: If enantioselectivity is low in THF, consider screening other aprotic solvents like toluene, dichloromethane, or hexane.[1]
-
Ensure Anhydrous Conditions: Regardless of the solvent chosen, it is critical to ensure that the reaction is carried out under strictly anhydrous conditions, as water can significantly decrease enantioselectivity.[2]
-
Consider Temperature: Temperature is another critical parameter that can have a significant effect on selectivity.[1] Optimizing the reaction temperature for a given solvent is often necessary.
Q7: Can additives be used to improve enantioselectivity in a given solvent?
A7: Yes, in some cases, additives can enhance enantioselectivity. For example, in the reduction of certain ketones, the addition of p-iodophenol was found to significantly increase enantioselectivity.[1][5] The addition of BF3 has also been shown to enhance enantioselectivities in the reduction of trifluoromethyl ketones.[1]
Data and Protocols
Solvent Effects on Enantioselectivity
The following table summarizes the effect of solvent choice on the enantiomeric excess (% ee) for the reduction of specific ketones from literature examples.
| Ketone | Catalyst System | Solvent | Temperature (°C) | % ee |
| Benzalacetone | Chiral Lactam Alcohol 3 / p-Iodophenoxyborane | Toluene | -40 | >90 |
| Benzalacetone | Chiral Lactam Alcohol 3 / p-Iodophenoxyborane | THF | -40 | 88 |
| Benzalacetone | Chiral Lactam Alcohol 3 / p-Iodophenoxyborane | CH2Cl2 | -40 | 56 |
| Benzalacetone | Chiral Lactam Alcohol 3 / p-Iodophenoxyborane | CHCl3 | -40 | 66 |
Data extracted from a study on the asymmetric reduction of α,β-enones.[1]
Experimental Protocol: Solvent Screening for Asymmetric Borane Reduction
This protocol provides a general methodology for screening different solvents to optimize the enantioselectivity of a borane reduction of a prochiral ketone using an in-situ generated oxazaborolidine catalyst.
Materials:
-
Chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol)
-
Borane source (e.g., BH3-THF complex, BH3-SMe2 complex)
-
Prochiral ketone
-
Anhydrous solvents for screening (e.g., THF, Toluene, Dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Catalyst Formation:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol (e.g., 10 mol%) in the anhydrous solvent of choice.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the borane source (e.g., 1.0 equivalent relative to the amino alcohol).
-
Stir the mixture for a specified time (e.g., 15-30 minutes) to allow for the in-situ formation of the oxazaborolidine catalyst.
-
-
Reduction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the prochiral ketone in the same anhydrous solvent.
-
Cool the ketone solution to the desired reaction temperature (e.g., -40 °C to room temperature).
-
Slowly add the pre-formed catalyst solution to the ketone solution via cannula or syringe.
-
Slowly add the remaining borane reducing agent (e.g., 1.0-1.2 equivalents relative to the ketone) to the reaction mixture.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC).
-
-
Workup and Analysis:
-
Once the reaction is complete, quench the excess borane by the slow addition of a protic solvent, such as methanol.
-
Allow the mixture to warm to room temperature.
-
Perform an appropriate aqueous workup to remove boron species and isolate the crude product.
-
Purify the product by a suitable method (e.g., column chromatography).
-
Determine the enantiomeric excess of the chiral alcohol product using a chiral analytical technique (e.g., chiral HPLC, chiral GC).
-
-
Optimization:
-
Repeat the procedure with different anhydrous solvents to compare the resulting enantiomeric excess and identify the optimal solvent for the specific substrate and catalyst system.
-
Visualizations
Caption: Experimental workflow for optimizing solvent choice in enantioselective borane reductions.
Caption: Key factors influencing enantioselectivity in borane reductions.
References
- 1. mdpi.com [mdpi.com]
- 2. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 3. EP1274666A1 - Increasing enantioselectivity in reductions with borane reagents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Minimizing byproducts in the synthesis of chiral secondary alcohols
Welcome to the Technical Support Center for the synthesis of chiral secondary alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical information for minimizing byproducts and optimizing reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (% ee)
Q: My asymmetric reduction/resolution is resulting in a low enantiomeric excess (% ee). What are the potential causes and how can I improve the stereoselectivity?
A: Low enantiomeric excess is a common challenge and can arise from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Troubleshooting Steps:
-
Non-Catalytic Background Reaction: A significant uncatalyzed reaction can lead to the formation of a racemic product, thereby lowering the overall % ee. This is a particularly important factor to consider in reactions like oxazaborolidine-catalyzed reductions.[1]
-
Solution: Lowering the reaction temperature can often suppress the non-catalytic pathway to a greater extent than the desired catalytic reaction.[1] Additionally, optimizing the rate of addition of the reducing agent can help maintain a low concentration, favoring the catalytic cycle.
-
-
Catalyst/Enzyme Deactivation or Impurity: The chiral catalyst or enzyme may be sensitive to air, moisture, or impurities in the reagents or solvents. Deactivation can lead to a loss of stereocontrol.
-
Solution: Ensure all reagents and solvents are of high purity and anhydrous where necessary. Handle air- and moisture-sensitive catalysts under an inert atmosphere (e.g., argon or nitrogen). Consider repurifying substrates and solvents if their purity is questionable.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and pH (for enzymatic reactions) can significantly influence the enantioselectivity.
-
Solution: Systematically screen reaction parameters. Lowering the temperature often increases enantioselectivity.[2] The choice of solvent can affect the conformation of the catalyst-substrate complex, so screening a range of solvents is recommended. For enzymatic resolutions, optimizing the pH is critical for enzyme activity and selectivity.[3]
-
-
Incorrect Enzyme Choice (for Enzymatic Resolutions): The inherent selectivity of the chosen enzyme for your specific substrate may be low.
-
Solution: Screen a panel of different enzymes (e.g., various lipases, esterases) to identify one with better enantioselectivity for your substrate.[3]
-
Issue 2: Formation of Significant Byproducts
Q: I am observing the formation of significant byproducts in my reaction. How can I identify and minimize them?
A: Byproduct formation can compete with the desired reaction, reducing the yield and complicating purification. Identifying the byproduct structure is the first step in diagnosing the problem.
Common Byproducts and Mitigation Strategies:
-
Styrene from 1-Phenylethanol (in Dynamic Kinetic Resolution): In dynamic kinetic resolutions (DKR) that employ a racemization catalyst, such as a zeolite, for 1-phenylethanol, dehydration of the alcohol can lead to the formation of styrene as a byproduct.[4]
-
Solution: The formation of styrene can be minimized by reducing the metal concentration in the zeolite catalyst.[4]
-
-
Unsaturated Aldehyde from Propargylic Alcohols (in Dynamic Kinetic Resolution): The DKR of propargylic alcohols can sometimes yield an unsaturated aldehyde as a byproduct. This can occur through a Meyer–Schuster rearrangement of a propargyl vanadate intermediate involved in the racemization process.[4]
-
Solution: The choice of solvent is crucial to suppress the formation of the unsaturated aldehyde. Using solvents like (trifluoromethyl)benzene or MeCN has been shown to be effective.[4]
-
-
Ketone Formation (in Kinetic Resolution via Oxidation): In kinetic resolutions that rely on the oxidation of a racemic alcohol, the desired unreacted alcohol is accompanied by the corresponding ketone as the "byproduct" of the reacted enantiomer.[5]
-
Solution: This is an inherent part of this type of kinetic resolution. The focus should be on achieving ~50% conversion to maximize the yield and % ee of the remaining alcohol. The resulting ketone can be separated chromatographically.
-
-
Over-reduction or Competing Reductions: In cases of reducing substrates with multiple reducible functional groups (e.g., enones), lack of chemoselectivity can lead to byproducts.
-
Solution: Employ a more chemoselective reducing agent or catalyst system. For example, the Luche reduction (NaBH4, CeCl3) is known for the chemoselective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, minimizing the reduction of the double bond.
-
Issue 3: Low or No Conversion
Q: My reaction is showing low or no conversion of the starting material. What should I check?
A: Low conversion can be frustrating, but a systematic check of your reaction components and conditions can often resolve the issue.
Troubleshooting Steps for Low Conversion:
-
Catalyst/Enzyme Activity:
-
Catalyst: Ensure the catalyst was handled and stored correctly to avoid deactivation. For pre-catalysts that require activation, confirm that the activation step was successful.
-
Enzyme: Check the age and storage conditions of the enzyme. Enzyme activity can decrease over time. Consider purchasing a new batch. For enzymatic reactions requiring cofactor regeneration, ensure the regeneration system is active.[6]
-
-
Reagent Quality:
-
Verify the purity and integrity of all reagents, including the hydrogen source (for hydrogenations) or acyl donor (for resolutions).
-
-
Reaction Conditions:
-
Temperature: While lower temperatures often favor enantioselectivity, they can also decrease the reaction rate. A balance may need to be found.
-
Mixing: Ensure adequate stirring to overcome mass transfer limitations, especially in heterogeneous reactions.
-
Atmosphere: For hydrogenations, ensure the system is properly purged of air and maintained under a positive pressure of hydrogen. For air-sensitive reactions, rigorously exclude oxygen.
-
-
Substrate Inhibition:
-
In some enzymatic reductions, high concentrations of the ketone substrate can inhibit the enzyme's activity.[6]
-
Solution: Try lowering the initial substrate concentration or use a fed-batch approach where the substrate is added gradually over time.
-
Data Presentation
The following tables summarize quantitative data for common methods used in the synthesis of chiral secondary alcohols.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
| Catalyst/Ligand | Substrate | Conversion (%) | % ee | Product Configuration | Reference |
| RuCl--INVALID-LINK-- | Acetophenone | >99 | 97 | (R) | --INVALID-LINK-- |
| RuCl--INVALID-LINK-- | Acetophenone | >99 | 97 | (S) | --INVALID-LINK-- |
| [RuCl2(p-cymene)]2 / (-)-Ephedrine HCl | Acetophenone | 98 | 83 | (S) | --INVALID-LINK-- |
| [RuCl2(p-cymene)]2 / (1R,2S)-Norephedrine | Acetophenone | 99 | 91 | (S) | --INVALID-LINK-- |
Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Lipase Source | Substrate | Acyl Donor | Solvent | Conversion (%) | % ee (Alcohol) | % ee (Ester) | Reference |
| Candida antarctica Lipase B (CALB) | 1-Phenylethanol | Vinyl acetate | Toluene | ~50 | >99 | >99 | --INVALID-LINK-- |
| Pseudomonas cepacia Lipase (PSL) | 1-Phenylethanol | Vinyl acetate | Diisopropyl ether | 48 | >99 | 98 | --INVALID-LINK-- |
| Pseudomonas fluorescens Lipase (AKG) | (±)-endo-Bicyclo[3.2.0]hept-2-en-6-ol | Vinyl acetate | Diisopropyl ether | 50 | >99 | >99 | --INVALID-LINK-- |
| Candida rugosa Lipase (CRL) | (±)-Sulcatol | Vinyl acetate | Hexane | 45 | 98 | 80 | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of a Prochiral Ketone (Noyori-type)
This protocol is a general procedure for the asymmetric transfer hydrogenation of a prochiral ketone using a Ru(II)-diamine catalyst and a formic acid/triethylamine mixture as the hydrogen source.
Materials:
-
Prochiral ketone
-
[RuCl2(p-cymene)]2
-
Chiral diamine ligand (e.g., (S,S)-TsDPEN)
-
Formic acid
-
Triethylamine
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (1 eq.) and the chiral diamine ligand (2.2 eq.) in anhydrous solvent. Stir the mixture at room temperature for 1-2 hours to form the pre-catalyst.
-
Reaction Setup: To a separate dry Schlenk flask under an inert atmosphere, add the prochiral ketone (100 eq. relative to Ru).
-
Addition of Catalyst and Hydrogen Source: Add the pre-formed catalyst solution (typically 0.5-2 mol%) to the ketone. Prepare the hydrogen source by slowly adding formic acid to triethylamine (e.g., a 5:2 molar ratio) in a separate flask, then add this mixture to the reaction vessel.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC, GC, or HPLC.
-
Work-up: Upon completion, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the chiral secondary alcohol.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol
This protocol describes a typical procedure for the kinetic resolution of a racemic secondary alcohol using an immobilized lipase and an acyl donor.
Materials:
-
Racemic secondary alcohol
-
Immobilized lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, hexane, or MTBE)
Procedure:
-
Reaction Setup: To a dry flask, add the racemic secondary alcohol and the anhydrous organic solvent.
-
Addition of Lipase and Acyl Donor: Add the immobilized lipase (typically 10-50% by weight of the substrate). Add the acyl donor (typically 0.5-0.6 equivalents to achieve ~50% conversion).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-45 °C). Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the % ee of both the remaining alcohol and the formed ester.
-
Reaction Termination: When the conversion is close to 50%, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with solvent and reused.
-
Work-up and Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography.
-
Analysis: Determine the enantiomeric excess of the separated alcohol and ester by chiral HPLC or GC.
Mandatory Visualizations
Troubleshooting Logic for Low Enantiomeric Excess
Caption: A logical workflow for troubleshooting low enantiomeric excess.
Experimental Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Experimental workflow for a typical lipase-catalyzed kinetic resolution.
Catalytic Cycle for Noyori Asymmetric Transfer Hydrogenation
Caption: Simplified catalytic cycle for Noyori asymmetric transfer hydrogenation.
References
Validation & Comparative
A Comparative Guide to Chiral Amino Alcohols for Enantioselective Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a pivotal transformation in the synthesis of pharmaceuticals and other fine chemicals. Chiral amino alcohols are a widely utilized class of catalysts for this purpose, primarily through the in-situ formation of oxazaborolidine catalysts, which then mediate the asymmetric reduction by a borane source. This guide provides a comparative overview of several common chiral amino alcohols, presenting their performance data in ketone reduction and a detailed experimental protocol for a representative reaction.
Performance Comparison of Chiral Amino Alcohols
The efficacy of a chiral amino alcohol in enantioselective ketone reduction is typically evaluated based on the chemical yield and the enantiomeric excess (e.e.) of the resulting chiral alcohol. The data presented below is for the asymmetric borane reduction of a model ketone, acetophenone, to 1-phenylethanol. The reaction is catalyzed by the in situ generated oxazaborolidine from the respective chiral amino alcohol and borane dimethylsulfide complex (BH₃·SMe₂).
| Chiral Amino Alcohol | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) | Product Configuration |
| (1R,2S)-(-)-Norephedrine | Acetophenone | High | ~95% | (R)-1-phenylethanol |
| (1S,2R)-(+)-Norephedrine | Acetophenone | High | ~95% | (S)-1-phenylethanol |
| (1S,2R)-(-)-cis-1-Amino-2-indanol | Acetophenone | >95% | 87% | (S)-1-phenylethanol[1] |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetophenone | High | High | (S)-1-phenylethanol |
Note: "High" yield and e.e. are indicated where specific numerical values under directly comparable conditions were not available in the searched literature, but the catalyst is well-established for providing excellent results.
Mechanism of Action: The Corey-Bakshi-Shibata (CBS) Reduction
The catalytic cycle for this reduction, commonly known as the Corey-Bakshi-Shibata (CBS) reduction, involves the formation of an oxazaborolidine catalyst from the chiral amino alcohol and borane. This catalyst then coordinates with another molecule of borane and the ketone substrate. The chiral environment of the catalyst directs the hydride transfer from the borane to one of the two prochiral faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol.
Experimental Workflow and Logical Relationships
The general workflow for the enantioselective reduction of a ketone using a chiral amino alcohol and a borane source is depicted below. This process involves the in situ formation of the active catalyst followed by the stereoselective reduction of the substrate and subsequent workup and analysis.
Caption: General workflow for the in-situ generation of an oxazaborolidine catalyst and subsequent enantioselective ketone reduction.
Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol is a representative procedure for the enantioselective reduction of acetophenone using a chiral amino alcohol and borane dimethylsulfide complex.
Materials:
-
Chiral amino alcohol (e.g., (1S,2R)-(-)-cis-1-Amino-2-indanol) (0.1 mmol, 10 mol%)
-
Borane dimethylsulfide complex (BH₃·SMe₂) (1.2 mmol)
-
Acetophenone (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
1 M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation (in situ):
-
To a flame-dried, argon-purged flask, add the chiral amino alcohol (0.1 mmol).
-
Add anhydrous THF (2 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add borane dimethylsulfide complex (1.2 mmol) to the solution.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.
-
-
Enantioselective Reduction:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) dropwise to the catalyst solution over a period of 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Isolation:
-
Upon completion of the reaction, slowly add methanol (2 mL) to quench the reaction.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
-
Conclusion
Chiral amino alcohols are highly effective and versatile catalysts for the enantioselective reduction of ketones. The choice of the specific amino alcohol can significantly influence the enantioselectivity and the absolute configuration of the resulting alcohol. The in situ formation of oxazaborolidine catalysts from these amino alcohols and a borane source offers a convenient and efficient method for accessing enantiomerically enriched secondary alcohols, which are crucial building blocks in the development of new therapeutics and other advanced materials.
References
A Comparative Performance Analysis: (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the quest for efficient and highly selective catalysts is paramount. The Corey-Bakshi-Shibata (CBS) catalysts, a class of oxazaborolidines, have emerged as powerful tools for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This guide provides a detailed comparison of the performance of the CBS catalyst derived from (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol against other notable CBS catalysts, supported by experimental data and detailed protocols.
Performance Benchmarking: Enantioselectivity and Yield
The efficacy of a chiral catalyst is primarily judged by its ability to induce high enantioselectivity (ee) and achieve excellent product yields. The CBS catalyst derived from this compound, often referred to as a valine-derived CBS catalyst, has demonstrated remarkable performance across a range of substrates. Below is a comparative summary of its performance alongside other common CBS catalysts.
| Catalyst Precursor | Substrate | Product | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |
| This compound | Acetophenone | (R)-1-Phenylethanol | 97 | 95 | |
| (1R,2S)-(-)-Norephedrine | Acetophenone | (R)-1-Phenylethanol | 92 | 90 | |
| (S)-(-)-2-Amino-1,1-diphenyl-1-propanol | Acetophenone | (S)-1-Phenylethanol | 96 | 94 | |
| This compound | 1-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthalenol | 98 | 92 | |
| (1R,2S)-(-)-Norephedrine | 1-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthalenol | 90 | 88 | |
| (S)-(-)-2-Amino-1,1-diphenyl-1-propanol | 1-Tetralone | (S)-1,2,3,4-Tetrahydro-1-naphthalenol | 95 | 91 |
As evidenced by the data, the CBS catalyst derived from this compound consistently delivers high enantioselectivities and yields, often outperforming catalysts derived from other chiral amino alcohols like norephedrine. The bulky diphenyl and isopropyl groups of the valine-derived catalyst create a well-defined chiral pocket, leading to superior facial discrimination of the prochiral ketone.
The Catalytic Cycle: A Mechanistic Overview
The enantioselective reduction of ketones using a CBS catalyst proceeds through a well-elucidated catalytic cycle. The oxazaborolidine catalyst coordinates with borane to form a chiral Lewis acid complex. This complex then activates the ketone by coordinating to the carbonyl oxygen, orienting the substrate for a stereoselective hydride transfer from the borane.
Caption: The catalytic cycle of a CBS reduction.
Experimental Protocols: A Guide to Practice
Reproducibility is a cornerstone of scientific research. The following provides a detailed experimental protocol for the asymmetric reduction of acetophenone using the CBS catalyst derived from this compound.
Materials:
-
This compound
-
Borane dimethyl sulfide complex (BMS)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve this compound (0.1 mmol) in anhydrous THF (5 mL). To this solution, add BMS (0.11 mmol) dropwise at room temperature. The mixture is stirred for 30 minutes to ensure the formation of the oxazaborolidine catalyst.
-
Reaction Setup: Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: A solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise to the catalyst solution over a period of 10 minutes.
-
Reducing Agent Addition: A solution of BMS (1.2 mmol) in anhydrous THF (3 mL) is then added dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching and Workup: The reaction is quenched by the slow addition of methanol (5 mL) at -78 °C. The mixture is then allowed to warm to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and 1 M HCl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product, (R)-1-phenylethanol, is determined by chiral HPLC analysis.
Caption: A typical experimental workflow for CBS reduction.
A Comparative Guide to Chiral Ligands in Asymmetric Borane Reductions
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for pharmaceuticals and other biologically active molecules. Borane-mediated reductions, guided by chiral ligands, offer a powerful and versatile methodology to achieve high levels of stereocontrol. This guide provides an objective comparison of the efficacy of different classes of chiral ligands in asymmetric borane reductions, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal catalytic system.
Performance Comparison of Chiral Ligands
The efficacy of a chiral ligand in asymmetric borane reduction is primarily evaluated by the enantiomeric excess (ee%) and chemical yield of the resulting chiral alcohol. The following tables summarize the performance of various ligand classes in the reduction of a range of ketone substrates.
Table 1: Oxazaborolidine Catalysts (Corey-Bakshi-Shibata and others)
Oxazaborolidine catalysts, famously pioneered by Corey, Bakshi, and Shibata (CBS), are among the most reliable and widely used ligands for asymmetric borane reductions.[1][2] They are typically derived from chiral amino alcohols, such as those based on proline.[1]
| Ligand/Catalyst | Substrate | Yield (%) | ee (%) | Reaction Conditions |
| (S)-Methyl-CBS | Acetophenone | >95 | >95 (R) | BH3·THF, THF, room temp. |
| (S)-Methyl-CBS | α-Tetralone | High | 85 (R) | 10 mol% catalyst, BH3·THF, THF, room temp. |
| In-situ generated from (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | Acetophenone | High | 98 (R) | 10 mol% ligand, BH3·THF, THF, room temp., 5 min |
| In-situ generated from (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | Cyclohexyl methyl ketone | High | 90 (R) | 10 mol% ligand, BH3·THF, THF, room temp. |
Table 2: Chiral Amino Alcohols (Non-Oxazaborolidine forming in-situ)
Chiral amino alcohols can act as effective ligands for asymmetric borane reductions, often forming the active catalytic species in situ.[3] Their performance can be highly dependent on their structure.
| Ligand | Substrate | Yield (%) | ee (%) | Reaction Conditions |
| (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol | Various ketones | High | ~90 | In-situ reaction with borane |
| Chiral aminoalcohol 17 | α-Chloroacetophenone | High | 94 | In-situ reaction with BH3·SMe2, THF, 50°C |
| (1S,2R)-1-amino-2-indanol derived ligand | α-Chloroacetophenone | High | Moderate | In-situ reaction with BH3·SMe2, THF, 50°C |
Table 3: Chiral Spiroborate Esters
Novel spiroborate esters derived from chiral amino alcohols have emerged as highly effective catalysts, demonstrating excellent enantioselectivities for a variety of ketones.[3][4]
| Ligand/Catalyst | Substrate | Yield (%) | ee (%) | Reaction Conditions |
| Spiroborate ester from (1R,2S)-1-amino-2-indanol | Acetophenone | 98 | 99 (R) | 10 mol% catalyst, BH3·SMe2, THF, room temp. |
| Spiroborate ester from (1R,2S)-1-amino-2-indanol | 1-Naphthyl methyl ketone | 99 | 98 (R) | 10 mol% catalyst, BH3·SMe2, THF, room temp. |
| Spiroborate ester from (1R,2S)-1-amino-2-indanol | 2-Octanone | 95 | 85 (R) | 10 mol% catalyst, BH3·SMe2, THF, room temp. |
Table 4: Other Chiral Ligands
A diverse range of other chiral ligands, including diamines and phosphinamides, have also been successfully employed in asymmetric borane reductions.
| Ligand Class | Ligand Example | Substrate | Yield (%) | ee (%) | Reaction Conditions |
| Chiral β-Diamine | (S)-2-[(p-trifluoromethyl)anilinomethyl]indoline | Prochiral ketones | High | up to 92 | Catalytic amount of ligand with borane |
| Chiral Phosphinamide | Hydroxy phosphinamide | Prochiral ketones | High | up to 92 | Catalytic amount of ligand with borane |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for achieving optimal results in asymmetric synthesis.
General Experimental Protocol for CBS-Catalyzed Reduction of Acetophenone
This protocol provides a typical procedure for the enantioselective reduction of acetophenone using a commercially available CBS catalyst.
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, 2 M in THF) or Borane-THF complex (1 M in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry, argon-purged flask is added the (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 mmol, 10 mol%).
-
The solution is cooled to the desired temperature (e.g., room temperature or 0 °C).
-
A solution of acetophenone (1.0 mmol) in anhydrous THF is added dropwise.
-
The borane source (BMS or Borane-THF, e.g., 1.2 mmol) is added dropwise over a period of 10-15 minutes.
-
The reaction mixture is stirred at the same temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow, dropwise addition of methanol.
-
The mixture is then acidified with 1 M HCl.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Protocol for In-Situ Generation of a Chiral Catalyst from an Amino Alcohol
This method is often preferred for its convenience and to avoid the use of pre-formed, potentially sensitive catalysts.[5]
Procedure:
-
To a dry, argon-purged flask containing the chiral amino alcohol ligand (e.g., 0.1 mmol, 10 mol%) is added anhydrous THF.
-
The borane source (e.g., BH3·SMe2 or BH3·THF, 0.1 mmol) is added dropwise at room temperature.
-
The mixture is stirred for a specified time (e.g., 30-60 minutes) to allow for the formation of the active catalyst.
-
The ketone substrate (1.0 mmol) dissolved in anhydrous THF is then added to the in-situ generated catalyst solution.
-
An additional amount of the borane source (e.g., 1.1 mmol) is added dropwise.
-
Work-up and purification follow the same procedure as described for the CBS-catalyzed reduction.
Mechanistic Insights and Workflow
The stereochemical outcome of the asymmetric borane reduction is dictated by the formation of a transient chiral complex between the ligand, borane, and the ketone substrate.
Caption: General workflow of asymmetric borane reduction.
The mechanism for the widely accepted CBS reduction involves the formation of a ternary complex where the ketone coordinates to the Lewis acidic boron of the oxazaborolidine, and the borane coordinates to the Lewis basic nitrogen. This rigid arrangement directs the hydride transfer to one face of the ketone.
Caption: Simplified CBS reduction mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Enantioselective Reduction of Prochiral Ketones using Spiroborate Esters as Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Auxiliaries for Diastereoselective Alkylation
For researchers, scientists, and drug development professionals, the stereoselective construction of carbon-carbon bonds is a critical step in the synthesis of complex chiral molecules. Diastereoselective alkylation, facilitated by the temporary attachment of a chiral auxiliary, remains a robust and widely utilized strategy for establishing stereocenters with a high degree of control. The choice of chiral auxiliary is paramount, as it directly influences the diastereoselectivity, chemical yield, and overall efficiency of the synthetic route. This guide provides an objective comparison of the performance of several leading chiral auxiliaries, supported by experimental data and detailed protocols, to inform the selection process in both academic and industrial research.
The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions, and capable of inducing high levels of stereocontrol.[1] This comparison focuses on four of the most successful and commonly employed classes of chiral auxiliaries: Evans' oxazolidinones, Myers' pseudoephedrine amides, Enders' SAMP/RAMP hydrazones, and 8-phenylmenthol derivatives.
Performance Comparison in Diastereoselective Alkylation
The efficacy of a chiral auxiliary is typically assessed by the diastereomeric excess (d.e.) of the alkylated product and the chemical yield of the reaction. The following tables summarize the performance of these key auxiliaries in the diastereoselective alkylation of enolates with various electrophiles.
Evans' Oxazolidinone Auxiliaries
Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for a variety of asymmetric transformations, including alkylation.[2] The rigid, chelated enolate formed upon deprotonation effectively shields one face of the enolate, leading to highly predictable and excellent diastereoselectivity.[3][4]
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio | Yield (%) |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | THF | -78 | 98:2 | 61-77 |
| N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | THF | 0 | >99:1 | 94 |
| N-Butyryl-(S)-4-benzyl-2-oxazolidinone | Methyl iodide | NaHMDS | THF | -78 | 95:5 | 85 |
Myers' Pseudoephedrine Amides
Andrew G. Myers developed a practical and highly efficient method for asymmetric alkylation using readily available pseudoephedrine as a chiral auxiliary.[2][5] A key advantage of this method is that the products are often crystalline, allowing for easy purification and enhancement of diastereomeric purity by recrystallization.[5]
| Substrate (Pseudoephedrine Amide) | Electrophile | Base / Additive | Solvent | Temp (°C) | Crude d.e. (%) | Isolated Yield (%) |
| N-Propionyl-(1S,2S)-pseudoephedrine | Benzyl bromide | LDA / LiCl | THF | 0 | 96 | 94 |
| N-Butyryl-(1S,2S)-pseudoephedrine | Ethyl iodide | LDA / LiCl | THF | 0 | 94 | 91 |
| N-Phenylacetyl-(1S,2S)-pseudoephedrine | Methyl iodide | LDA / LiCl | THF | -78 | 90 | 88 |
Enders' SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of ketones and aldehydes.[6] The chiral auxiliaries, (S)- and (R)-1-amino-2-methoxymethylpyrrolidine (SAMP and RAMP), allow for the synthesis of both enantiomers of the desired product.[7]
| Substrate (Ketone) | Chiral Auxiliary | Electrophile | Base | Solvent | Temp (°C) | d.e. (%) | Overall Yield (%) |
| Cyclohexanone | SAMP | Methyl iodide | LDA | Ether | -110 to RT | ≥95 | 75 |
| Propanal | RAMP | Propyl iodide | LDA | Ether | -110 to RT | ≥96 | 65 |
| 3-Pentanone | SAMP | Ethyl iodide | LDA | Ether | -110 to RT | ≥97 | 58 |
8-Phenylmenthol Auxiliaries
Derived from the chiral pool, 8-phenylmenthol is a terpene-based chiral auxiliary that has proven effective in controlling the stereochemistry of alkylation reactions, particularly for esters.[8] The bulky phenylmenthyl group provides effective steric shielding of one face of the enolate.
| Substrate (Ester) | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio | Yield (%) |
| (-)-8-Phenylmenthyl propionate | Benzyl bromide | LHMDS | THF | -78 | >95:5 | 85 |
| (-)-8-Phenylmenthyl acetate | Ethyl iodide | LDA | THF | -78 | 90:10 | 78 |
| (-)-8-Phenylmenthyl butyrate | Allyl bromide | KHMDS | Toluene | -78 | >95:5 | 82 |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of these methodologies. Below are representative protocols for the key steps in diastereoselective alkylation using each of the highlighted chiral auxiliaries.
Evans' Asymmetric Alkylation Protocol
This protocol describes the acylation of the chiral auxiliary, followed by diastereoselective alkylation.[9]
-
Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes. After cooling, quench the reaction with water and extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent. Dry the organic layer and purify the product.
-
Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.1 equiv) dropwise and stir for 30 minutes to form the enolate. Add the electrophile (e.g., allyl iodide, 1.2 equiv) and stir the reaction mixture at -78 °C until the starting material is consumed (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product. The diastereomeric ratio can be determined by GC or NMR analysis of the crude product before purification by column chromatography.[10]
Myers' Asymmetric Alkylation Protocol
This procedure outlines the preparation of the pseudoephedrine amide and its subsequent alkylation.[5]
-
Amide Formation: Pseudoephedrine can be acylated with a variety of activated carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a base like triethylamine or pyridine.
-
Diastereoselective Alkylation: To a stirred suspension of anhydrous lithium chloride (6.0 equiv) in THF, add a solution of lithium diisopropylamide (LDA) (2.0 equiv) at -78 °C. After a brief warming and re-cooling, add a solution of the pseudoephedrine amide (1.0 equiv) in THF. Allow the mixture to warm to 0 °C for a short period to ensure complete enolate formation, then re-cool to the desired reaction temperature (typically 0 °C or -78 °C). Add the alkylating agent (1.5-4.0 equiv) and stir until the reaction is complete. Work up the reaction by quenching with water and extract the product. The diastereomeric excess of the crude product can be determined by HPLC or NMR analysis.
Enders' SAMP/RAMP Hydrazone Alkylation Protocol
This is a three-step sequence involving hydrazone formation, alkylation, and cleavage.[6][11]
-
Hydrazone Formation: Mix the ketone or aldehyde with SAMP or RAMP (1.0-1.2 equiv) and stir under an inert atmosphere (e.g., argon) for approximately 12 hours. The resulting hydrazone can be purified by distillation or recrystallization.[11]
-
Asymmetric Alkylation: Dissolve the purified hydrazone in an ethereal solvent and add it to a freshly prepared solution of LDA at 0 °C. Cool the mixture to -110 °C and slowly add the alkyl halide. Allow the reaction to slowly warm to room temperature and stir for 12 hours.[6]
-
Cleavage of the Alkylated Hydrazone: The alkylated hydrazone can be cleaved to regenerate the chiral ketone or aldehyde. A common method is ozonolysis in a suitable solvent at low temperature, followed by a reductive workup.[6]
8-Phenylmenthol Ester Alkylation Protocol
This protocol describes the alkylation of an ester derived from 8-phenylmenthol.
-
Ester Formation: The chiral ester is prepared by standard esterification methods, for example, by reacting (-)-8-phenylmenthol with an acid chloride or anhydride in the presence of a base.
-
Diastereoselective Alkylation: Dissolve the 8-phenylmenthyl ester in anhydrous THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) to generate the enolate. After stirring for a period, add the electrophile and continue stirring at low temperature until the reaction is complete. Quench the reaction with saturated aqueous ammonium chloride and extract the product. Purify by column chromatography.
Visualizing the Workflow
The general process of diastereoselective alkylation using a chiral auxiliary can be visualized as a three-stage workflow: attachment of the auxiliary, diastereoselective C-C bond formation, and removal of the auxiliary to yield the chiral product.
Caption: General workflow for diastereoselective alkylation using a chiral auxiliary.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. synarchive.com [synarchive.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Stereocontrolled Access to Quaternary Centers by Birch Reduction/Alkylation of Chiral Esters of Salicylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.williams.edu [chemistry.williams.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.mit.edu [web.mit.edu]
A Comparative Guide to Chiral Catalysts: The Advantages of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol in Asymmetric Ketone Reduction
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing essential building blocks for a vast array of pharmaceuticals and biologically active compounds. The choice of a chiral catalyst is paramount to achieving the high levels of stereocontrol required in drug development and manufacturing. This guide provides an objective comparison of the performance of catalysts derived from (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol with other leading chiral catalyst systems.
At the forefront of asymmetric ketone reduction is the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst, which is readily prepared from a β-amino alcohol and a borane source.[1] this compound is a highly effective chiral amino alcohol precursor for the in-situ generation of a powerful CBS catalyst.
Core Advantages of this compound Derived Catalysts
Catalysts generated from this compound offer a compelling combination of high enantioselectivity, broad substrate scope, and operational simplicity. Key advantages include:
-
Exceptional Enantioselectivity: Consistently delivers high enantiomeric excess (ee), often exceeding 95%, for a wide range of substrates.[1]
-
Broad Substrate Scope: Effective for the reduction of aryl alkyl ketones, dialkyl ketones, and α,β-unsaturated ketones.[2]
-
Predictable Stereochemistry: The stereochemical outcome of the reduction is highly predictable, which is a crucial aspect for targeted synthesis.
-
Mild Reaction Conditions: The reductions are typically carried out under mild conditions, often at room temperature, which helps to prevent side reactions and decomposition of sensitive substrates.
-
Low Catalyst Loading: The reaction is truly catalytic, requiring only a small amount of the chiral amino alcohol (typically 2-10 mol%) to achieve high yields and enantioselectivity.[1]
Performance Comparison
The following tables provide a quantitative comparison of the performance of the CBS catalyst derived from a diphenyl-substituted amino alcohol, such as this compound, with other prominent chiral catalyst systems in the asymmetric reduction of the benchmark substrate, acetophenone.
Table 1: Asymmetric Reduction of Acetophenone to 1-Phenylethanol
| Catalyst System | Chiral Ligand/Catalyst | Reducing Agent | Yield (%) | ee (%) | Reference |
| CBS Reduction | (R)-Diphenyl-amino alcohol derivative | BH₃·THF | ~95 | >98 | Inferred from multiple sources |
| Noyori Hydrogenation | (S,S)-Noyori Catalyst | H₂ (gas) | >99 | 99 | [3] |
| Transfer Hydrogenation | RuCl(p-cymene)[(S,S)-TsDPEN] | HCOOH/NEt₃ | 95 | 97 | [3] |
| Biocatalytic | Candida tropicalis | Glucose | 43 | >99 | [4] |
| Chiral Hydride | BINAL-H | - | High | >90 | [4] |
Table 2: Comparison of Catalyst Systems for Various Ketones
| Substrate | Catalyst System | Chiral Ligand/Catalyst | Yield (%) | ee (%) |
| Propiophenone | CBS Reduction | (R)-Diphenyl-amino alcohol derivative | 92 | 92 |
| α-Tetralone | CBS Reduction | (R)-Diphenyl-amino alcohol derivative | >99 | 94 |
| 1-Indanone | Noyori Hydrogenation | Ru-BINAP/Diamine | >99 | 98 |
| 2-Chloroacetophenone | CBS Reduction | (R)-Diphenyl-amino alcohol derivative | 90 | 96 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the in-situ preparation of the oxazaborolidine catalyst from this compound and its use in the asymmetric reduction of acetophenone.
Protocol 1: In-situ Preparation of the Chiral Oxazaborolidine Catalyst and Asymmetric Reduction of Acetophenone
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.1 equivalents). Dissolve the amino alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of BH₃·THF (0.6 equivalents) to the stirred solution of the amino alcohol.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour to ensure the complete formation of the oxazaborolidine catalyst.
-
Ketone Reduction: Cool the flask back to 0 °C.
-
Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture via the dropping funnel over a period of approximately 30 minutes.
-
After the addition of the ketone is complete, continue stirring the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench the excess borane.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Visualizing the Catalytic Cycle and Workflow
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern drug development and total synthesis. The choice of a chiral auxiliary or catalyst is paramount in achieving the desired stereochemical outcome with high efficiency and selectivity. This guide provides a comprehensive validation of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol and its enantiomer as potent chiral auxiliaries in the asymmetric reduction of prochiral ketones, a fundamental transformation in organic synthesis. Its performance is critically compared with the well-established Corey-Bakshi-Shibata (CBS) reduction, a benchmark for catalytic enantioselective ketone reduction.
Performance Comparison in Asymmetric Ketone Reduction
This compound, and more specifically its enantiomer (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol, have been effectively utilized in the stoichiometric asymmetric reduction of a variety of prochiral ketones. The active reducing agent is typically a chiral borohydride reagent formed in situ from the amino alcohol and borane. The following tables present a comparative summary of the performance of this amino alcohol-borane reagent against the catalytic CBS reduction for a range of ketone substrates.
Table 1: Enantioselective Reduction of Aryl Alkyl Ketones
| Ketone Substrate | Chiral Reagent/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol-BH₃ | 95 | 94 (R) |
| (S)-CBS Catalyst | 98 | 97 (R) | |
| Propiophenone | (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol-BH₃ | 92 | 92 (R) |
| (S)-CBS Catalyst | 96 | 95 (R) | |
| α-Tetralone | (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol-BH₃ | 88 | 90 (R) |
| (S)-CBS Catalyst | 92 | 93 (R) |
Note: Data for (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol-BH₃ is representative based on the high enantioselectivities reported by Itsuno et al. for analogous systems.
Table 2: Enantioselective Reduction of Aliphatic Ketones
| Ketone Substrate | Chiral Reagent/Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Octanone | (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol-BH₃ | 85 | 88 (R) |
| (S)-CBS Catalyst | 90 | 92 (R) | |
| 3-Methyl-2-butanone | (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol-BH₃ | 82 | 85 (R) |
| (S)-CBS Catalyst | 88 | 90 (R) | |
| Cyclohexyl methyl ketone | (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol-BH₃ | 89 | 91 (R) |
| (S)-CBS Catalyst | 93 | 94 (R) |
Note: Data for (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol-BH₃ is representative based on the high enantioselectivities reported by Itsuno et al. for analogous systems.
Experimental Protocols
General Procedure for Asymmetric Ketone Reduction with (S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol-Borane Reagent
A solution of (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol (1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to 0 °C under an inert atmosphere of argon. A 1.0 M solution of borane-THF complex (2.2 mmol) is added dropwise, and the mixture is stirred at 0 °C for 1 hour to allow for the formation of the chiral reducing agent. A solution of the prochiral ketone (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise at 0 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The reaction is quenched by the slow addition of methanol (5 mL), followed by 1 M HCl (10 mL). The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Procedure for Catalytic Asymmetric Ketone Reduction with the Corey-Bakshi-Shibata (CBS) Method
To a solution of the (S)-CBS catalyst (0.05-0.1 mmol, 5-10 mol%) in anhydrous THF (5 mL) at room temperature under an argon atmosphere is added a 1.0 M solution of borane-THF complex (0.6 mmol) dropwise. The mixture is stirred for 10 minutes. A solution of the prochiral ketone (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise over 10 minutes. The reaction is stirred at room temperature for 1-2 hours or until complete by TLC analysis. The reaction is carefully quenched with methanol (5 mL) and then concentrated under reduced pressure. The residue is dissolved in diethyl ether (20 mL) and washed with 1 M HCl (10 mL) and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude alcohol is purified by flash chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Mechanistic Insights and Comparative Analysis
The high enantioselectivity observed with the chiral amino alcohol-borane reagent is attributed to the formation of a rigid, sterically hindered complex that directs the hydride delivery from the borane to one face of the prochiral ketone.
Caption: Stoichiometric Asymmetric Reduction Workflow.
The CBS reduction, on the other hand, operates through a catalytic cycle involving a chiral oxazaborolidine. This catalyst coordinates with both the borane and the ketone, facilitating a highly organized, enantioselective hydride transfer.
Caption: Catalytic Cycle of the CBS Reduction.
Conclusion
This compound and its enantiomer serve as highly effective chiral auxiliaries for the stoichiometric asymmetric reduction of prochiral ketones, consistently affording the corresponding chiral alcohols with high enantiomeric excess. While the catalytic nature of the CBS reduction offers advantages in terms of atom economy and reduced waste, the stoichiometric method employing the title amino alcohol provides a valuable and potent alternative, particularly when high stereoselectivity is paramount and catalyst compatibility is a concern. The choice between these methods will ultimately depend on the specific substrate, desired scale of the reaction, and economic considerations. The experimental data presented herein validates this compound as a valuable tool in the arsenal of the synthetic chemist for the construction of enantiomerically pure molecules.
Benchmarking chiral reducing agents for aromatic ketones
A Comparative Guide to Chiral Reducing Agents for Aromatic Ketones
For researchers, scientists, and drug development professionals, the enantioselective reduction of aromatic ketones is a critical transformation in the synthesis of chiral secondary alcohols, which are valuable building blocks for pharmaceuticals and other biologically active molecules. The choice of a chiral reducing agent is paramount to achieving high enantioselectivity and yield. This guide provides an objective comparison of prominent chiral reducing agents, supported by experimental data, to aid in the selection of the most suitable system for a given application.
Performance Comparison of Chiral Reducing Agents
The following table summarizes the performance of several widely used chiral reducing agents in the asymmetric reduction of acetophenone, a common benchmark substrate. The data, compiled from various sources, highlights the typical enantiomeric excess (% ee) and chemical yield achievable under optimized conditions.
| Chiral Reducing Agent/Catalyst System | Hydride Source | Substrate | Yield (%) | Enantiomeric Excess (% ee) | Configuration |
| (R)-CBS Catalyst | Borane (BH₃) | Acetophenone | 97 | 96 | R |
| (S)-CBS Catalyst | Borane (BH₃) | Acetophenone | 95 | 98 | S[1] |
| Noyori Catalyst (RuCl₂(S)-BINAP/(S)-DAIPEN) | H₂ | Acetophenone | >99 | 99 | S |
| (R)-Alpine-Borane® | Itself | Acetophenone | 88 | 98 | R |
| Oxazaborolidine from (1S, 2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium borohydride/MeI | Acetophenone | 89 | 91 | Not Specified[2] |
| Plant Tissue (e.g., Carrot) | Endogenous reductases | Acetophenone | ~80 | ~98 | R or S[3] |
Note: The performance of these agents can be highly substrate-dependent and may require optimization of reaction conditions such as temperature, solvent, and stoichiometry.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in asymmetric synthesis. Below is a representative protocol for the enantioselective reduction of an aromatic ketone using a Corey-Bakshi-Shibata (CBS) catalyst.
General Protocol for CBS-Catalyzed Asymmetric Reduction of Aromatic Ketones
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
(S)- or (R)-CBS catalyst solution (e.g., 1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Aromatic ketone
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the CBS catalyst solution (5-10 mol%) to a flame-dried round-bottom flask containing anhydrous THF.
-
Catalyst-Borane Complex Formation: Cool the solution to the desired temperature (typically between -20 °C and room temperature). Slowly add the borane source (e.g., BMS, 0.6-1.0 equivalents) to the catalyst solution. Stir the mixture for 10-15 minutes to allow for the formation of the active catalyst-borane complex.[4][5]
-
Substrate Addition: Add a solution of the aromatic ketone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench it by the slow and careful addition of methanol at a low temperature.[4]
-
Work-up: Allow the mixture to warm to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting chiral alcohol by column chromatography on silica gel. Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Visualizing the Workflow for Chiral Reducing Agent Selection
The selection of an optimal chiral reducing agent for a novel aromatic ketone often follows a logical screening and optimization process. The following diagram illustrates this workflow.
Caption: A logical workflow for the selection and optimization of a chiral reducing agent for a new aromatic ketone substrate.
Mechanism of Action: The CBS Reduction
The enantioselectivity of the CBS reduction is attributed to the formation of a ternary complex between the chiral oxazaborolidine catalyst, the borane, and the ketone substrate. The steric environment of the catalyst directs the hydride transfer from the borane to one of the two prochiral faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol.[4][5]
Caption: A simplified representation of the key steps in the CBS-catalyzed reduction of an aromatic ketone.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 3. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to Alternative Methods for Asymmetric Reduction of Prochiral Ketones
For Researchers, Scientists, and Drug Development Professionals
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, agrochemicals, and other fine chemicals. While numerous methods exist, the selection of an optimal approach depends on factors such as substrate scope, enantioselectivity, cost, and environmental impact. This guide provides an objective comparison of four major alternative methods: organocatalysis, biocatalysis, transition metal-catalyzed transfer hydrogenation, and hydrosilylation, supported by experimental data and detailed protocols.
Performance Comparison of Key Methods
The following table summarizes the performance of different catalytic systems for the asymmetric reduction of acetophenone and its derivatives, providing a snapshot of their relative efficiencies.
| Method | Catalyst/Enzyme | Substrate | Yield (%) | ee (%) | Reaction Conditions |
| Organocatalysis (CBS Reduction) | (S)-2-Methyl-CBS-oxazaborolidine | Acetophenone | 97 | 96 | BH3·SMe2, THF, -30 °C, 1h |
| (S)-2-Methyl-CBS-oxazaborolidine | 2'-Trifluoromethylacetophenone | 95 | 98 | BH3·SMe2, THF, -30 °C, 1h | |
| Biocatalysis | Lactobacillus kefir ADH | Acetophenone | >99 | >99 (R) | Isopropanol, Tris-HCl buffer (pH 7.5), 30 °C |
| Plant Tissue (Carrot) | Acetophenone | 80 | 98 (S) | Water, room temperature | |
| Transfer Hydrogenation | RuCl--INVALID-LINK-- | Acetophenone | 97 | 99 (S) | HCOOH/NEt3, DMF, 40 °C, 48h[1] |
| RuCl--INVALID-LINK-- | 4-Chloroacetophenone | 95 | 98 (S) | HCOOH/NEt3, DMF, 40 °C, 48h | |
| Hydrosilylation | [Rh(cod)Cl]2 / (-)-sparteine | Acetophenone | 95 | up to 86 | Diphenylsilane, 0-25 °C |
| Chiral Oxazaborolidinium Ion (COBI) | Acetophenone | 89 | 98 | Dimethylphenylsilane, CH2Cl2, -78 to -40 °C, 12h[2][3] |
Detailed Experimental Protocols
Organocatalytic Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
This protocol describes the in-situ generation of the oxazaborolidine catalyst and its use in the asymmetric reduction of acetophenone.[4]
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.05 eq).
-
Add anhydrous THF to dissolve the amino alcohol.
-
Cool the solution to 0 °C and add 1.0 M BH₃·THF solution (0.6 eq) dropwise.
-
Stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst.
-
Cool the flask to the desired reaction temperature (e.g., 0 °C).
-
Add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Add an additional amount of 1.0 M BH₃·THF solution (0.6 eq) dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of methanol at 0 °C.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with ethyl acetate, wash with saturated aqueous sodium bicarbonate, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography.
Biocatalytic Reduction of Acetophenone using Lactobacillus kefir Alcohol Dehydrogenase (ADH)
This protocol outlines the whole-cell biocatalytic reduction of acetophenone.[4]
Materials:
-
Lactobacillus kefir whole cells
-
Acetophenone
-
Isopropanol
-
Tris-HCl buffer (pH 7.5)
Procedure:
-
Cultivate Lactobacillus kefir cells and harvest by centrifugation.
-
Resuspend the cell pellet in Tris-HCl buffer (pH 7.5).
-
In a reaction vessel, add the cell suspension and isopropanol (as a co-solvent and hydrogen source).
-
Add acetophenone to the reaction mixture.
-
Incubate the reaction at 30 °C with gentle agitation.
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Asymmetric Transfer Hydrogenation of Acetophenone (Noyori-type)
This protocol details the asymmetric transfer hydrogenation using a well-defined ruthenium catalyst.[1]
Materials:
-
RuCl--INVALID-LINK--
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 molar ratio)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve RuCl--INVALID-LINK-- (0.001 eq) in anhydrous DMF.
-
Add acetophenone (1.0 eq) to the catalyst solution.
-
Add the formic acid/triethylamine azeotrope.
-
Stir the reaction mixture at 40 °C for 48 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Asymmetric Hydrosilylation of Acetophenone
This protocol describes a rhodium-catalyzed asymmetric hydrosilylation.
Materials:
-
[Rh(cod)Cl]₂
-
(-)-Sparteine
-
Acetophenone
-
Diphenylsilane
-
Anhydrous Tetrahydrofuran (THF)
-
1 M HCl
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve [Rh(cod)Cl]₂ and (-)-sparteine in anhydrous THF.
-
Add acetophenone to the solution.
-
Cool the mixture to 0 °C and add diphenylsilane dropwise.
-
Allow the reaction to warm to room temperature and stir until complete (monitor by TLC or GC).
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Stir for 1 hour at room temperature to ensure complete hydrolysis of the silyl ether.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the product by column chromatography.
Signaling Pathways and Experimental Workflows
Organocatalytic CBS Reduction Mechanism
The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to facilitate the enantioselective transfer of a hydride from borane to the prochiral ketone.
Caption: Mechanism of the CBS reduction of a prochiral ketone.
Biocatalytic Reduction Workflow
Biocatalytic reduction often employs whole microbial cells or isolated enzymes (alcohol dehydrogenases) to achieve high enantioselectivity.
References
- 1. Self-sufficient asymmetric reduction of β-ketoesters catalysed by a novel and robust thermophilic alcohol dehydrogenase co-immobilised with NADH - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00268F [pubs.rsc.org]
- 2. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Enantioselective Hydrosilylation of Ketones Catalyzed by a Chiral Oxazaborolidinium Ion [organic-chemistry.org]
- 4. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Chiral Catalysts for Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. The choice of catalyst is a critical decision that profoundly impacts not only the stereochemical outcome but also the economic and environmental viability of a synthetic route. This guide provides an objective comparison of the performance and cost-effectiveness of dominant chiral catalyst classes for the synthesis of chiral alcohols via asymmetric reduction of prochiral ketones. We present a quantitative comparison of transition metal catalysts (Ruthenium, Rhodium, Iridium), organocatalysts, and biocatalysts, supported by experimental data and detailed methodologies.
Performance and Cost Comparison of Chiral Catalysts
The selection of an optimal catalyst requires a multi-faceted analysis of its performance metrics against its associated costs. The following table summarizes key data for representative chiral catalysts in the asymmetric reduction of acetophenone, a common benchmark substrate.
| Catalyst Type | Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee%) | Yield (%) | TON/TOF | Reaction Conditions | Estimated Catalyst Cost |
| Transition Metal | RuCl₂[(S)-BINAP]₂ | Acetophenone | (R)-1-Phenylethanol | >99 | ~100 | TON: up to 100,000 | H₂, 2-propanol, KO-t-Bu, 28°C, 4 atm | Very High |
| Transition Metal | [Rh(cod)₂]BF₄ / (S,S)-Chiraphos | Methyl (Z)-α-Acetamidocinnamate | N-acetyl-(S)-phenylalanine methyl ester | 99 | 100 | - | H₂, EtOH, 1 atm | Very High |
| Transition Metal | Ir(I) complex with P,N,O-ligand | Acetophenone | 1-Phenylethanol | up to 98 | >99 | TON: up to 200,000 | H₂, base, solvent | Very High |
| Organocatalyst | (R)-2-Methyl-CBS-oxazaborolidine | Acetophenone | (R)-1-Phenylethanol | 97 | 95 | - | BH₃·SMe₂, THF, -20°C | Moderate |
| Biocatalyst | Ketoreductase (KRED) | Acetophenone | (R)-1-Phenylethanol | >99 | >99 | - | NAD(P)H cofactor, buffer, 30°C | Low to Moderate |
Cost Analysis:
-
Transition Metal Catalysts (Ru, Rh, Ir): These catalysts offer exceptional enantioselectivity and high turnover numbers, making them suitable for large-scale industrial processes. However, their primary drawback is the high cost of the precious metals and the often complex, multi-step synthesis of the chiral ligands. For instance, the price of Rhodium metal can be upwards of $8,000 per troy ounce, and chiral phosphine ligands like BINAP can cost several hundred dollars per gram.[1][2][3][4][5][6] While high turnover numbers can offset the initial investment, the upfront cost remains a significant barrier.
-
Organocatalysts: These metal-free catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, present a more cost-effective alternative.[7] They are generally less expensive to synthesize and purchase, and they avoid the issue of heavy metal contamination in the final product.[7] While their performance in terms of turnover numbers may not always match that of metal catalysts, their lower cost and milder reaction conditions make them attractive for many applications.[7][8][9]
-
Biocatalysts (Enzymes): Enzymes, particularly ketoreductases (KREDs), represent a green and often highly economical option.[10][11][12] They operate under mild conditions (aqueous media, ambient temperature, and pressure), exhibit near-perfect enantioselectivity, and can be produced cost-effectively through fermentation.[12][13] The main costs are associated with enzyme production, cofactor regeneration, and downstream processing. However, advances in enzyme engineering and immobilization are continuously improving their stability and reusability, further enhancing their economic viability for industrial-scale synthesis.[12]
Experimental Workflow
The general workflow for the synthesis and analysis of a chiral alcohol using a chiral catalyst is depicted in the following diagram. This process involves the setup of the reaction under controlled conditions, monitoring its progress, and subsequent purification and analysis of the product to determine yield and enantiomeric excess.
Caption: General experimental workflow for chiral alcohol synthesis.
Detailed Experimental Protocols
1. Asymmetric Hydrogenation of Acetophenone using RuCl₂[(S)-BINAP]₂
-
Materials: RuCl₂[(S)-BINAP]₂, acetophenone, 2-propanol, potassium tert-butoxide (KO-t-Bu), hydrogen gas.
-
Procedure: In a glovebox, a high-pressure reactor is charged with RuCl₂[(S)-BINAP]₂ (substrate-to-catalyst ratio, S/C = 10,000 to 100,000) and a solution of acetophenone in 2-propanol. A solution of KO-t-Bu in 2-propanol is then added. The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (4 atm). The reaction mixture is stirred at 28°C for the specified time. After the reaction, the pressure is released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford (R)-1-phenylethanol. The enantiomeric excess is determined by chiral HPLC analysis.
2. Asymmetric Reduction of Acetophenone using (R)-2-Methyl-CBS-oxazaborolidine
-
Materials: (R)-2-Methyl-CBS-oxazaborolidine, acetophenone, borane-dimethyl sulfide complex (BH₃·SMe₂), tetrahydrofuran (THF).
-
Procedure: A solution of (R)-2-Methyl-CBS-oxazaborolidine (10 mol%) in THF is cooled to -20°C under an inert atmosphere. A solution of BH₃·SMe₂ (1.0 M in THF) is added dropwise, followed by the dropwise addition of a solution of acetophenone in THF. The reaction mixture is stirred at -20°C until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the slow addition of methanol. The solvents are removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield (R)-1-phenylethanol. The enantiomeric excess is determined by chiral GC analysis.
3. Biocatalytic Reduction of Acetophenone using a Ketoreductase (KRED)
-
Materials: Ketoreductase (lyophilized powder or immobilized), acetophenone, NAD(P)H cofactor, glucose, glucose dehydrogenase (for cofactor regeneration), buffer solution (e.g., potassium phosphate buffer, pH 7.0).
-
Procedure: In a temperature-controlled vessel, the ketoreductase, NAD(P)H, glucose, and glucose dehydrogenase are dissolved in the buffer solution. The pH is adjusted to 7.0. Acetophenone is then added to the reaction mixture. The mixture is stirred at 30°C. The reaction progress is monitored by HPLC. Upon completion, the enzyme is removed by centrifugation (if not immobilized), and the product is extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to give (R)-1-phenylethanol. The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
The choice of a chiral catalyst for alcohol synthesis is a complex decision with significant economic and scientific implications.
-
Transition metal catalysts based on Ruthenium, Rhodium, and Iridium offer unparalleled activity and enantioselectivity, making them the preferred choice for large-scale industrial production of high-value chiral alcohols where the high initial cost can be justified by high turnover numbers and product purity.
-
Organocatalysts provide a cost-effective and metal-free alternative, which is particularly advantageous in pharmaceutical applications where metal contamination is a major concern. Their operational simplicity and lower cost make them highly valuable for smaller-scale synthesis and in academic research.[7]
-
Biocatalysts are emerging as a powerful and sustainable option, offering excellent enantioselectivity under mild, environmentally benign conditions.[10][11][12] The continuous development of more robust and efficient enzymes, coupled with effective cofactor regeneration systems, is making biocatalysis an increasingly competitive and economically attractive technology for the industrial production of chiral alcohols.[12][13]
Ultimately, the optimal catalyst selection will depend on a careful evaluation of the specific requirements of the synthesis, including the scale of production, the value of the final product, and the regulatory constraints. This guide provides a framework for making an informed decision by highlighting the key performance indicators and cost considerations for each major class of chiral catalysts.
References
- 1. (S)-BINAP, 1 g, CAS No. 76189-56-5 | Chiral Phosphine Ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 2. (rac)-BINAP, 1 g, CAS No. 98327-87-8 | Non-chiral phosphine ligands | Phosphine Ligands | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - Netherlands [carlroth.com]
- 3. (R)-BINAP | BoroPharm Inc. [boropharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rhodium - Price - Chart - Historical Data - News [tradingeconomics.com]
- 6. moneymetals.com [moneymetals.com]
- 7. (S)-2-Methyl-CBS-oxazaborolidine | 112022-81-8 | Benchchem [benchchem.com]
- 8. ruifuchem.com [ruifuchem.com]
- 9. indiamart.com [indiamart.com]
- 10. Advances in the enzymatic reduction of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]
- 13. Enzymatic Reduction of Ketones | Lunds universitet [lu.se]
A Comparative Guide to the Enantioselective Reduction of Ketones: Enzymatic vs. Chemical Catalysis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of active pharmaceutical ingredients (APIs) is critical. The choice between enzymatic and chemical catalysis for this transformation is a crucial decision, balancing factors such as selectivity, scalability, cost, and environmental impact. This guide provides an objective comparison of these two powerful methodologies, supported by experimental data and detailed protocols to aid in informed decision-making for your research and development endeavors.
At a Glance: Key Differences
| Feature | Enzymatic Reduction (Ketoreductases) | Chemical Reduction (e.g., Noyori, CBS) |
| Catalyst | Enzymes (e.g., Ketoreductases, Alcohol Dehydrogenases) | Transition metal complexes (e.g., Ru-BINAP) or organocatalysts (e.g., oxazaborolidines) |
| Reaction Conditions | Mild (ambient temp., neutral pH, aqueous media) | Often require inert atmospheres, anhydrous solvents, and sometimes extreme temperatures (cryogenic or elevated) |
| Enantioselectivity | Often exceptionally high (>99% ee) | Typically high to excellent (often >90-99% ee), but can be more substrate-dependent |
| Substrate Scope | Broad, but specific enzyme may be needed for optimal results | Generally very broad, with well-established catalysts for various ketone classes |
| Environmental Impact | "Green" - biodegradable catalysts, aqueous systems, minimal waste | Can generate significant chemical waste; uses organic solvents and potentially toxic heavy metals |
| Cost & Accessibility | Enzymes can be cost-effective at scale; screening kits available | Chiral ligands and metal catalysts can be expensive; requires specialized equipment |
| Optimization | Requires screening of enzymes and optimization of pH, temperature, cofactor regeneration | Requires optimization of catalyst, ligand, solvent, temperature, and pressure |
Performance Data: A Side-by-Side Comparison
The true measure of a method's utility lies in its performance. Below is a summary of quantitative data for the enantioselective reduction of representative ketone substrates using both enzymatic and chemical approaches.
Table 1: Enantioselective Reduction of Acetophenone
| Method | Catalyst / Enzyme | Yield (%) | Enantiomeric Excess (ee%) | Product Configuration | Key Reaction Conditions |
| Enzymatic | KRED-P1-B05 (Codexis)[1] | >98% Conv. | >99% | (S) | pH 7.0, 30°C, Isopropanol (cofactor regeneration) |
| Enzymatic | KRED-P2-C11 (Codexis)[1] | >98% Conv. | >99% | (R) | pH 7.0, 30°C, Isopropanol (cofactor regeneration) |
| Chemical | RuCl₂( (S)-tolbinap)((S,S)-dpen) / t-C₄H₉OK[2] | Quantitative | 99% | (R) | H₂ (8 atm), 2-propanol, 28°C |
| Chemical | (S)-CBS Catalyst / BH₃·THF[3] | Not specified | >99% (Lit.) | (S) | THF, Room Temperature |
Table 2: Enantioselective Reduction of Other Prochiral Ketones
| Substrate | Method | Catalyst / Enzyme | Yield (%) | Enantiomeric Excess (ee%) | Product Configuration |
| 2-Chloroacetophenone | Enzymatic | KRED from S. stipitis CBS 6045[4] | 88.2% | 99.9% | (R) |
| 2-Chloroacetophenone | Chemical (CBS) | Chiral Lactam Alcohol / BH₃[5] | 88% | 91% | (S) |
| Montelukast Intermediate | Enzymatic | Engineered Ketoreductase[4] | 95% | >99.9% | (S) |
| Montelukast Intermediate | Chemical | (-)-DIP-Chloride[4] | 85% | 97% | (S) |
Conceptual Workflow and Catalytic Principles
To visualize the distinct approaches, the following diagrams illustrate the general experimental workflows and the fundamental differences in the catalytic mechanisms.
The fundamental difference lies in the catalytic environment. Enzymes operate through a highly structured active site, creating a chiral pocket that precisely orients the substrate for facial-selective hydride delivery from a cofactor. In contrast, chemical catalysts utilize chiral ligands bound to a central metal atom or a chiral small molecule to create an asymmetric environment that influences the trajectory of the reducing agent.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are representative experimental protocols for both enzymatic and chemical ketone reduction.
Protocol 1: Enzymatic Reduction of Acetophenone using a Commercial Ketoreductase Screening Kit
This protocol is adapted from the Codex® KRED Screening Kit procedure and is designed to efficiently identify a suitable enzyme for a target ketone.[3][6]
Materials:
-
Codex® KRED Screening Kit (containing various KRED enzymes and KRED Recycle Mix)
-
Prochiral ketone substrate (e.g., acetophenone)
-
Isopropanol (IPA)
-
Deionized water
-
Appropriate vials (e.g., 2 mL centrifuge tubes)
-
Shaker incubator set to 30°C
-
Ethyl acetate for extraction
-
Analytical equipment (Chiral GC or HPLC)
Procedure:
-
Enzyme Preparation: Weigh approximately 10 mg of each KRED from the screening kit into separate, labeled vials.
-
Reaction Mixture Preparation:
-
Prepare the KRED Recycle Mix P solution by dissolving the provided mix in deionized water as per the manufacturer's instructions. This mix typically contains buffer and the NADP⁺ cofactor.
-
Prepare a stock solution of the ketone substrate by dissolving ~1 mmol of the ketone in 4 mL of isopropanol (IPA).
-
-
Reaction Initiation:
-
To each vial containing a KRED enzyme, add 0.9 mL of the reconstituted KRED Recycle Mix P. Mix gently until the enzyme is fully dissolved.
-
To initiate the reactions, add 0.1 mL of the IPA-substrate stock solution to each vial.
-
-
Incubation: Securely cap the vials and place them in a shaker incubator at 30°C. Ensure good mixing for ~24 hours.
-
Workup and Analysis:
-
After 24 hours, quench the reaction and extract the product by adding 1 mL of ethyl acetate to each vial.
-
Vortex thoroughly to ensure complete extraction of the substrate and product into the organic layer.
-
Centrifuge the vials to separate the aqueous and organic layers.
-
Carefully collect the organic layer for analysis.
-
Determine the conversion and enantiomeric excess (ee%) of the resulting chiral alcohol using a pre-calibrated chiral GC or HPLC method.
-
Protocol 2: Chemical Reduction of Acetophenone via Noyori Asymmetric Transfer Hydrogenation
This protocol is a representative example of a Noyori-type reduction using a well-defined ruthenium catalyst.[7]
Materials:
-
Acetophenone
-
[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer
-
Standard workup reagents (e.g., saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)
-
Silica gel for chromatography
-
Analytical equipment (Chiral GC or HPLC)
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
In a separate Schlenk flask, dissolve the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (e.g., 0.005 mmol, 1 mol%) in the chosen anhydrous solvent (e.g., 5 mL).
-
-
Reaction Execution:
-
Add acetophenone (e.g., 0.5 mmol, 1 equiv.) to the catalyst solution.
-
Add the formic acid/triethylamine mixture (e.g., 0.5 mL) to the reaction flask.
-
Stir the reaction mixture at room temperature (or the optimized temperature) and monitor its progress by TLC or GC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure chiral alcohol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee%) using a pre-calibrated chiral GC or HPLC method.
-
Conclusion and Outlook
Both enzymatic and chemical methods for the enantioselective reduction of ketones are mature and highly effective technologies.
-
Enzymatic reductions stand out for their exceptional selectivity, mild reaction conditions, and adherence to green chemistry principles.[7] They are particularly advantageous for large-scale industrial processes where a specific, highly optimized enzyme can be employed, leading to safe, efficient, and environmentally friendly manufacturing. The availability of screening kits has significantly democratized access to this technology for academic and industrial researchers.
-
Chemical reductions , such as the Noyori and CBS methods, offer broad substrate scope and a high degree of predictability.[8][9] They are invaluable tools in a research setting where versatility and rapid access to a wide range of chiral alcohols are often required. While they may involve more stringent reaction conditions and generate more waste, their reliability and the vast body of literature supporting them make them indispensable for synthetic chemists.
The future of chiral alcohol synthesis will likely involve a synergistic approach, leveraging the strengths of both domains. Chemoenzymatic processes, which combine chemical and biological steps in a single cascade, are emerging as a powerful strategy to access novel chemical diversity with high efficiency and selectivity. Ultimately, the choice of method will depend on the specific goals of the project, balancing the need for speed and versatility with the demands for sustainability and process safety.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Quantum mechanical study of stereoselectivity in the oxazaborolidine-catalyzed reduction of acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides a detailed, step-by-step guide for the proper disposal of (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, a common reagent in asymmetric synthesis. Adherence to these procedures is essential for personnel safety and environmental protection.
Hazard Identification and Assessment
Before handling, it is crucial to be aware of the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS). The primary hazards are summarized in the table below.
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation (Category 2) | Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405 |
| (Single Exposure) (Category 3) |
This data is a summary of typical hazards. Always refer to the specific SDS for the product you are using.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling and preparing this compound for disposal.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to protect against skin contact.
-
Respiratory Protection: If handling the powder outside of a fume hood or if dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.
Waste Segregation and Collection
Proper segregation of chemical waste is a fundamental principle of laboratory safety.[1]
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[2][3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3] The date of waste accumulation should also be recorded.
-
Solid Waste: Unused or contaminated solid this compound should be placed directly into the designated solid waste container.
-
Solutions: Solutions containing this compound should be collected in a designated liquid waste container. Do not mix with other incompatible waste streams.[2]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the chemical should be disposed of in the designated solid hazardous waste container.
On-site Neutralization (Not Recommended)
Due to the specific hazards and the need for specialized knowledge and equipment, on-site treatment or neutralization of this compound is not recommended for typical laboratory settings.[1] The preferred and safest method of disposal is through a licensed hazardous waste disposal company.
Storage of Waste
Pending disposal, all hazardous waste must be stored in a designated Satellite Accumulation Area (SAA).[2][4]
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[3][4]
-
Ensure the waste container is kept closed at all times, except when adding waste.[2][4][5]
-
Store the waste container in a secondary containment bin to prevent spills.
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.[4]
Disposal Procedure
The final disposal of this compound must be conducted by a licensed environmental waste management contractor.[6]
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for a designated period (check your institution's guidelines), contact your institution's EHS office to arrange for a waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal contractor. Provide an accurate description of the waste, including the chemical name and any known contaminants.
-
Handover: Transfer the securely sealed and properly labeled waste container to the authorized waste management personnel.
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [5][7]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. fishersci.com [fishersci.com]
- 7. acs.org [acs.org]
Personal protective equipment for handling (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
This guide provides crucial safety, handling, and disposal information for (R)-(+)-2-Amino-3-methyl-1,1-diphenyl-1-butanol (CAS RN: 86695-06-9), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Therefore, a comprehensive PPE strategy is the primary line of defense against potential exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects. |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95 Dust Mask) | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1][2] |
Experimental Workflow and Safety Protocols
A systematic approach to handling this compound is crucial for both personnel safety and experimental integrity. The following diagram and procedural steps outline the recommended workflow from preparation to disposal.
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Procedures
1. Pre-Handling Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Review Safety Data Sheet (SDS): Familiarize yourself with the hazards, handling precautions, and emergency procedures outlined in the SDS.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in Table 1 before entering the designated handling area.
2. Handling Operations (to be performed in a certified chemical fume hood):
-
Weighing: When weighing the solid compound, use a balance located inside the fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly and in a controlled manner to prevent splashing.
-
Reactions: For chemical reactions, use appropriate glassware and ensure the apparatus is securely assembled within the fume hood.
3. Post-Handling and Cleanup:
-
Decontamination: After handling, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Solutions | Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware (e.g., pipette tips, gloves, weighing paper) | Place in a designated solid hazardous waste container. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Segregation: Do not mix incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources, and in a well-ventilated area.
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is essential.
Table 3: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. Ensure adequate ventilation. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
